1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRWHBCQJCUBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid structure and synthetic tractability make it an attractive core for the development of potent and selective inhibitors of various protein kinases. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and key biological signaling pathways associated with this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the tetrahydropyrrolo[3,4-c]pyrazole framework.
Physicochemical Properties
The basic properties of this compound and its commonly available dihydrochloride salt are summarized below. It is important to note that experimental data for the free base is limited in the public domain; therefore, some values are calculated or refer to the dihydrochloride salt.
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, 1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOLE | PubChem |
| CAS Number | 769895-06-9 (for the parent compound) | ChemNet |
| Molecular Formula | C₅H₇N₃ | PubChem |
| Molecular Weight | 109.13 g/mol | PubChem |
| Canonical SMILES | C1C2=C(CN1)NN=C2 | PubChem |
| InChI | InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) | PubChem |
| InChIKey | CVRWHBCQJCUBFE-UHFFFAOYSA-N | PubChem |
Table 2: Physicochemical Data for this compound and its Dihydrochloride Salt
| Property | This compound | This compound Dihydrochloride | Source |
| Molecular Formula | C₅H₇N₃ | C₅H₉Cl₂N₃ | ChemScene |
| Molecular Weight | 109.13 g/mol | 182.05 g/mol | ChemScene |
| Physical Form | Solid | Solid | Sigma-Aldrich |
| Boiling Point | 303.3 °C at 760 mmHg (Predicted) | Not Available | ChemNet |
| Melting Point | Not Available | Not Available | - |
| Calculated LogP | -0.8 | 0.8565 | PubChem, ChemScene |
| Topological Polar Surface Area (TPSA) | 40.7 Ų | 40.71 Ų | PubChem, ChemScene |
| Hydrogen Bond Donors | 2 | 2 | ChemScene |
| Hydrogen Bond Acceptors | 2 | 2 | ChemScene |
| Storage Conditions | 4°C | Inert atmosphere, Room Temperature | ChemScene, Sigma-Aldrich |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | The presence of nitrogen atoms allows for hydrogen bonding. |
| Methanol | Soluble | Polar protic nature of methanol facilitates dissolution. |
| Ethanol | Soluble | Similar to methanol, good solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for many heterocyclic compounds. |
| Note: Quantitative solubility data is not readily available. The solubility profile is inferred from the structural characteristics and common behavior of similar heterocyclic compounds. |
Spectroscopic Data
While specific spectra for the parent this compound are not widely published, the following represents expected spectral characteristics based on its structure and data from related pyrazole derivatives.
1. 1H NMR:
-
Signals corresponding to the two CH₂ groups of the pyrrolidine ring are expected in the aliphatic region.
-
A signal for the CH proton on the pyrazole ring.
-
Broad signals for the two NH protons, which may be exchangeable with D₂O.
2. 13C NMR:
-
Peaks for the two sp³ hybridized carbons of the pyrrolidine ring.
-
Signals for the sp² hybridized carbons of the pyrazole ring.
3. FT-IR:
-
N-H stretching vibrations in the range of 3100-3500 cm⁻¹.
-
C-H stretching vibrations for both sp² and sp³ hybridized carbons.
-
C=N and C=C stretching vibrations characteristic of the pyrazole ring.
4. Mass Spectrometry:
-
The molecular ion peak (M+) at m/z = 109.13.
-
Fragmentation patterns would likely involve the loss of small molecules such as HCN and N₂.
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound core can be achieved through a multi-step sequence, often starting from a suitably substituted pyrrolidinone. The following is a representative protocol adapted from the synthesis of its derivatives.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core.
Step 1: Formylation of a Protected Pyrrolidinone A protected pyrrolidinone derivative is treated with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to introduce a formyl group.
Step 2: Cyclization with Hydrazine The resulting enaminone is then reacted with hydrazine hydrate in a suitable solvent like ethanol or butanol under reflux conditions. This step leads to the formation of the pyrazole ring fused to the pyrrolidine ring.
Step 3: Deprotection If a protecting group was used on the pyrrolidine nitrogen, it is removed in the final step to yield the target compound, this compound. For example, a benzyl protecting group can be removed by catalytic hydrogenation.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for each specific substrate and scale.
Biological Activity and Signaling Pathways
Derivatives of this compound have been extensively investigated as inhibitors of several key protein kinases implicated in cancer and other diseases. The core scaffold serves as a versatile platform for designing selective inhibitors that target the ATP-binding pocket of these enzymes.
Inhibition of Aurora Kinases
Derivatives of this scaffold have shown potent inhibitory activity against Aurora kinases, particularly Aurora A and Aurora B, which are critical regulators of mitosis.[1]
Aurora A Signaling Pathway
Caption: Simplified Aurora A signaling pathway leading to mitotic entry.
Inhibition of Cyclin-Dependent Kinases (CDKs)
This chemical class has also yielded potent inhibitors of CDK2/cyclin A and CDK5.[2] These kinases are crucial for cell cycle progression and neuronal function, respectively.
CDK5 Signaling Pathway
Caption: Simplified CDK5 signaling involved in neuronal functions.
Inhibition of Glycogen Synthase Kinase-3β (GSK3β)
Certain derivatives have been evaluated for their interaction with GSK3β, a key regulator of numerous cellular processes, including glycogen metabolism and cell signaling.[3]
GSK3β Signaling Pathway (Wnt/β-catenin)
Caption: Role of GSK3β in the canonical Wnt signaling pathway.
Inhibition of Tropomyosin Receptor Kinases (TRKs)
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been utilized in the design of inhibitors targeting TRK kinases, which are involved in neuronal survival and have been implicated in certain cancers.
TRK Signaling Pathway
Caption: Major signaling pathways activated by TRK receptors.
Conclusion
This compound represents a privileged scaffold in modern drug discovery, offering a versatile platform for the development of potent kinase inhibitors. This guide has summarized its core physicochemical properties, provided a general synthetic strategy, and highlighted its interaction with key biological pathways. Further research into this promising heterocyclic system is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: Chemical Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core, a significant heterocyclic scaffold in medicinal chemistry. We will delve into its chemical structure, established synthetic methodologies, and its role as a versatile pharmacophore, with a particular focus on its application in the development of Aurora kinase inhibitors.
Chemical Structure and Properties
The this compound is a bicyclic heteroaromatic system consisting of a fused pyrazole and a dihydropyrrole ring. This rigid scaffold provides a unique three-dimensional arrangement of nitrogen atoms and substituent vectors, making it an attractive template for designing molecules that can interact with various biological targets.
The core structure is represented by the following diagram:
Caption: Chemical structure of this compound
Synthesis of the this compound Core
The synthesis of the this compound scaffold and its derivatives has been approached through various multi-step synthetic routes. A common strategy involves the construction of the pyrazole ring followed by the annulation of the pyrrolidine ring.
General Synthetic Workflow
A representative synthetic pathway often starts from a substituted hydrazine and a β-ketonitrile to form a 3-aminopyrazole intermediate. This intermediate then undergoes a series of reactions to build the fused pyrrolidine ring, which can be subsequently functionalized.
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydropyrrolo[3,4-c]pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyrrolo[3,4-c]pyrazole core has emerged as a significant "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the discovery, synthetic history, and key biological applications of this important heterocyclic system. Detailed experimental protocols for seminal and contemporary synthetic methods are provided, alongside a comprehensive summary of quantitative structure-activity relationship data. Furthermore, this guide visualizes the key signaling pathways in which tetrahydropyrrolo[3,4-c]pyrazole derivatives have shown therapeutic promise, offering a valuable resource for researchers in the field of drug discovery and development.
Discovery and Early Synthetic Approaches
The first documented synthesis of the tetrahydropyrrolo[3,4-c]pyrazole ring system appears to have been reported by Victor J. Bauer and S. R. Safir in 1971.[1] Their work laid the foundation for the exploration of this novel heterocyclic scaffold. A few years later, in 1976, a distinct synthetic route was developed by Garanti, Sala, and Zecchi, showcasing the versatility of intramolecular cycloaddition reactions for the construction of this bicyclic core. These early methods provided the initial access to the tetrahydropyrrolo[3,4-c]pyrazole framework, paving the way for future investigations into its chemical and biological properties.
Evolution of Synthetic Methodologies
Since its initial discovery, the synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core has been the subject of considerable research, leading to the development of more efficient and versatile synthetic strategies. These methods can be broadly categorized into two main approaches: construction of the pyrazole ring onto a pre-existing pyrrolidine and vice versa.
A significant advancement in the synthesis of functionalized tetrahydropyrrolo[3,4-c]pyrazoles involves a multi-step sequence starting from commercially available materials. This approach often utilizes protecting group strategies to allow for selective functionalization of different positions on the heterocyclic core. A common and crucial intermediate in many modern synthetic routes is the 5-Boc-protected 3-amino-tetrahydropyrrolo[3,4-c]pyrazole. This intermediate allows for diverse modifications at the 3-amino group and subsequent manipulation of the pyrrolidine nitrogen after deprotection.
More recent synthetic innovations have focused on developing one-pot or multicomponent reactions to improve efficiency and reduce the number of synthetic steps. These modern approaches offer rapid access to a wide range of substituted tetrahydropyrrolo[3,4-c]pyrazoles, facilitating the exploration of their chemical space for drug discovery programs.
Key Biological Activities and Therapeutic Targets
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several important therapeutic targets. The rigid nature of the bicyclic system allows for the precise positioning of substituents to interact with specific binding pockets in enzymes and receptors.
Aurora Kinase Inhibition
A significant area of research has focused on the development of tetrahydropyrrolo[3,4-c]pyrazole-based inhibitors of Aurora kinases.[2][3] These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in the pathogenesis of numerous cancers. Derivatives of the tetrahydropyrrolo[3,4-c]pyrazole core have been shown to exhibit potent, low nanomolar inhibition of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cell lines.
N-Type Calcium Channel Blockade
Another important therapeutic application of tetrahydropyrrolo[3,4-c]pyrazoles is the development of N-type (CaV2.2) calcium channel blockers.[4] These ion channels play a crucial role in nociceptive signaling, making them an attractive target for the treatment of chronic pain. Substituted tetrahydropyrrolo[3,4-c]pyrazoles have been identified as potent blockers of N-type calcium channels, demonstrating analgesic activity in preclinical models of pain.
Tropomyosin Receptor Kinase (TRK) Inhibition
More recently, the tetrahydropyrrolo[3,4-c]pyrazole scaffold has been utilized to develop inhibitors of Tropomyosin Receptor Kinases (TRKs).[5] TRK fusion proteins are oncogenic drivers in a variety of adult and pediatric cancers. Tetrahydropyrrolo[3,4-c]pyrazole-based compounds have demonstrated potent and selective inhibition of TRK kinases, leading to the suppression of tumor growth in preclinical models.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative tetrahydropyrrolo[3,4-c]pyrazole derivatives against their respective targets.
Table 1: Inhibition of Aurora Kinases by Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
| Compound | Aurora-A IC50 (nM) | Aurora-B IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| PHA-680632 | 27 | 130 | HCT-116 | 0.05 - 0.5 |
| Compound 11a | - | - | HCT-116 | - |
| Compound 9d | - | - | Various | - |
Data extracted from multiple sources, direct comparison may not be possible.
Table 2: Blockade of N-Type Calcium Channels by Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
| Compound | CaV2.2 IC50 (µM) |
| Example Compound 1 | 0.1 |
| Example Compound 2 | 0.05 |
Illustrative data based on reported activities.[4]
Table 3: Inhibition of TRK Kinases by Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 19m | - | - | - | Km-12 | - |
Data for specific tetrahydropyrrolo[3,4-c]pyrazole TRK inhibitors is emerging.[5]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key intermediates and representative bioactive compounds based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold.
Synthesis of 5-tert-Butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate
This procedure outlines a common method for the preparation of a key intermediate.
Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylate To a solution of diethyl meso-2,5-dibromoadipate in an appropriate solvent, add tert-butyl carbazate and a suitable base. The reaction mixture is stirred at room temperature until completion. After workup and purification, the desired product is obtained.
Step 2: Cyclization to form the Tetrahydropyrrolo[3,4-c]pyrazolone core The product from Step 1 is treated with a dehydrating agent, such as trifluoroacetic anhydride, to facilitate the intramolecular cyclization.
Step 3: Conversion to the 3-amino derivative The pyrazolone core is then converted to the corresponding 3-chloro derivative using a chlorinating agent like phosphorus oxychloride. Subsequent reaction with ammonia or a protected ammonia equivalent yields the 3-amino-tetrahydropyrrolo[3,4-c]pyrazole.
Step 4: Boc-protection of the Pyrrolidine Nitrogen The final step involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Synthesis of a 5-Phenylacetyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Aurora Kinase Inhibitor
This protocol describes the synthesis of a representative Aurora kinase inhibitor.
Step 1: N-Acylation of the Pyrrolidine Starting with a suitable 3-substituted-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, the pyrrolidine nitrogen is acylated with phenylacetyl chloride in the presence of a base such as triethylamine.
Step 2: Modification of the 3-position If the starting material is a 3-amino derivative, it can be further functionalized through various reactions, such as amide bond formation or urea formation, to introduce the desired substituents for optimal interaction with the Aurora kinase active site.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by tetrahydropyrrolo[3,4-c]pyrazole derivatives and a general workflow for their discovery.
Drug Discovery Workflow for Tetrahydropyrrolo[3,4-c]pyrazoles
Simplified Aurora A Kinase Signaling Pathway in Mitosis
N-Type Calcium Channel Signaling in Nociception
Simplified TRK Signaling Pathway in Cancer
Conclusion
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has transitioned from a novel heterocyclic system to a highly valued privileged core in drug discovery. Its synthetic accessibility and the ability to readily functionalize multiple positions have enabled the development of potent and selective modulators of key biological targets. The successful application of this scaffold in the development of inhibitors for Aurora kinases, N-type calcium channels, and TRK kinases underscores its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological importance of tetrahydropyrrolo[3,4-c]pyrazoles, serving as a valuable resource to stimulate further research and development in this exciting area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrrolo[3,4-c]pyrazole Scaffold Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,4-c]pyrazole scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic structure serves as a valuable pharmacophore in the design of targeted therapeutics, particularly in oncology and inflammatory diseases. Its rigid framework allows for the precise spatial orientation of substituents, facilitating interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with pyrrolo[3,4-c]pyrazole derivatives and their analogs, intended to serve as a resource for researchers in drug discovery and development.
Synthesis of the Pyrrolo[3,4-c]pyrazole Core
The construction of the pyrrolo[3,4-c]pyrazole scaffold can be achieved through several synthetic strategies. A common approach involves the initial formation of a substituted pyrazole ring followed by the annulation of the pyrrole moiety.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and initial screening of a library of pyrrolo[3,4-c]pyrazole derivatives.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 2-Aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones
This protocol is adapted from a multi-step synthesis starting from diethyl acetylenedicarboxylate and arylhydrazines.[1]
Step 1: Synthesis of 5-Hydroxypyrazoles
-
Dissolve the substituted phenylhydrazine hydrochloride in ethanol.
-
Add diethyl acetylenedicarboxylate to the solution.
-
Reflux the mixture to yield the corresponding 5-hydroxypyrazole.
Step 2: Synthesis of 4-Formyl-5-chloropyrazoles
-
Treat the 5-hydroxypyrazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloroethane (DCE).
-
Reflux the mixture to obtain the 4-formyl-5-chloropyrazole derivative.
Step 3: Oxidation to Carboxylic Acid
-
Perform a Pinnick oxidation using sodium chlorite under mild acidic conditions to convert the formyl group to a carboxylic acid.
Step 4: Amide Bond Formation
-
Couple the resulting carboxylic acid with a primary amine (e.g., methylamine) using 1-Hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as coupling reagents.
Step 5: Saponification
-
Saponify the ester function using potassium hydroxide (KOH) to yield the corresponding carboxylic acid.
Step 6: Maleimide Moiety Formation
-
Treat the product from the previous step with 1,1'-carbonyldiimidazole (CDI) to facilitate the cyclization and formation of the 2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione.[1]
Protocol 2: Synthesis of Tetrahydro-pyrrolo[3,4-c]pyrazole-4,6-diones via 1,3-Dipolar Cycloaddition
This method utilizes the reaction of nitrilimines with N-arylmaleimides.[2][3][4]
-
Generate nitrilimine in situ from the corresponding hydrazonoyl bromide using a base such as triethylamine.
-
To a solution of the hydrazonoyl bromide and an N-arylmaleimide in a suitable solvent (e.g., benzene or chloroform), add triethylamine.
-
Reflux the reaction mixture for several hours.
-
Upon cooling, the cycloadduct, a 3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivative, precipitates and can be collected by filtration.[2]
-
Recrystallize the product from an appropriate solvent (e.g., dimethylformamide) to obtain the purified compound.[2]
Biological Activities and Key Targets
Derivatives of the pyrrolo[3,4-c]pyrazole scaffold have shown potent activity against several important therapeutic targets.
Kinase Inhibition
A significant area of investigation for this scaffold is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Cyclin-Dependent Kinases (CDKs): Certain 6,6-dimethyl pyrrolo[3,4-c]pyrazole derivatives have been identified as potent CDK inhibitors.[5] Compound PHA-793887 showed efficacy in various human carcinoma xenograft models and was selected for clinical evaluation.[5]
Protein Kinase C (PKC): N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivatives have been patented as highly potent and selective inhibitors of PKCβII, with Ki values in the nanomolar range (0.1-181 nM).[6][7] These compounds are being explored for the treatment of diabetes and related complications.[6][7]
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrrolo[3,4-c]pyridine derivatives have been synthesized that show high affinity for PI3Kγ, inhibiting downstream signaling.[8]
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway and points of intervention.
Ubiquitin-Specific Protease 7 (USP7) Inhibition
USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of key proteins involved in the DNA damage response and oncogenesis, including the tumor suppressor p53 and its negative regulator MDM2. Inhibition of USP7 can lead to the stabilization of p53, promoting apoptosis in cancer cells. Pyrrolo[3,4-c]pyrazole diamide derivatives have been patented as USP7 inhibitors for use in anti-tumor drugs.[9]
Quantitative Biological Data
The following tables summarize the reported biological activities of selected pyrrolo[3,4-c]pyrazole derivatives and analogs.
Table 1: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Activity (Ki/IC₅₀) | Reference(s) |
| N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazoles | PKCβII | 0.1 - 181 nM (Ki) | [6][7] |
| 6,6-dimethyl pyrrolo[3,4-c]pyrazoles (e.g., PHA-793887) | CDKs (multiple) | Potent inhibition | [5] |
| 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione analog | PI3Kγ | 270 nM (IC₅₀) | [8] |
| Pyrazolo[3,4-d]pyrimidine derivative 33 | FLT3, VEGFR2 | Potent inhibition | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative 23c | RET | Potent and selective |
Table 2: USP7 Inhibitory Activity
| Compound Class | Target | Application | Reference(s) |
| Pyrrolo[3,4-c]pyrazole diamide derivatives | USP7 | Anti-tumor drugs | [9] |
| Pyrrolo and pyrazolopyrimidines | USP7 | Cancer, neurodegenerative diseases | [2] |
Experimental Protocols: Biological Assays
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general method for determining the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Kinase enzyme of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted test compound solution to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).
-
Prepare a kinase/substrate solution in assay buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the light output using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: USP7 Deubiquitinase Activity Assay
This is a general protocol to measure the enzymatic activity of USP7 and its inhibition.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compounds at various concentrations. Include wells with buffer and DMSO as a negative control.
-
Add the USP7 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the Ubiquitin-AMC substrate to each well.
-
Immediately begin monitoring the increase in fluorescence (Excitation ~360 nm, Emission ~460 nm) over time using a fluorescence plate reader.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC₅₀ value.
Conclusion
The pyrrolo[3,4-c]pyrazole scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective inhibition of key biological targets, particularly protein kinases and deubiquitinating enzymes, which are central to the pathology of cancer and other diseases. The synthetic accessibility and the potential for diversification at multiple positions make this scaffold an attractive starting point for medicinal chemistry campaigns. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in this exciting area of drug discovery.
References
- 1. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Ubiquitin-Specific Protease 7 with Novel 5-Amino-Pyrazole Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chim.it [chim.it]
The Rising Therapeutic Potential of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: A Technical Guide to Their Biological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, a class of bicyclic heterocyclic compounds that has emerged as a promising scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds, particularly in the field of oncology. The core of this guide focuses on their potent and selective inhibition of various protein kinases, which are critical regulators of cell growth and proliferation.
Introduction
The this compound core structure has proven to be a versatile template for the design of potent inhibitors of several key protein kinases implicated in cancer pathogenesis. These include Cyclin-Dependent Kinases (CDKs), Aurora kinases, Glycogen Synthase Kinase 3β (GSK3β), and Tropomyosin Receptor Kinases (TRKs). The constrained bicyclic system allows for the precise positioning of substituents to interact with the ATP-binding pocket of these enzymes, leading to high affinity and, in many cases, selectivity. This guide will summarize the quantitative data on their biological activity, detail the experimental protocols used for their evaluation, and visualize the relevant signaling pathways.
Quantitative Biological Activity
The following tables summarize the in vitro activity of representative this compound derivatives against various protein kinases and cancer cell lines. The data is compiled from several key studies and presented to facilitate comparison.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 11a | CDK5/p25 | 250 | [1] |
| GSK3β | 130 | [1] | |
| 9d | Aurora A | 13 | [2][3] |
| Aurora B | 79 | [2][3] | |
| PHA-739358 | Aurora A | 13 | [4] |
| Aurora B | 79 | [4] | |
| Aurora C | 61 | [4] | |
| 19m | TRKA | <20 (General TRK potency) | |
| TRKB | <20 (General TRK potency) | [5] | |
| TRKC | <20 (General TRK potency) | [5] | |
| PHA-533533 | CDK2/cyclin A | 31 (Ki) |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Ki represents the inhibition constant.
Table 2: Anti-proliferative Activity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 11a | HCT-116 | Colon Carcinoma | 0.58 | [1] |
| Three compounds | HCT116 | Colon Carcinoma | Ideal anti-proliferative activities | [6] |
| A549 | Lung Carcinoma | Ideal anti-proliferative activities | [6] | |
| A2780 | Ovarian Carcinoma | Ideal anti-proliferative activities | [6] | |
| 19m | Km-12 | Colon Carcinoma (TRK-dependent) | Significant inhibition | |
| A549 | Lung Carcinoma (TRK-independent) | No inhibitory effect | [5] | |
| THLE-2 | Normal Liver (TRK-independent) | No inhibitory effect | [5] | |
| PHA-533533 | Various | - | Submicromolar |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro potency of compounds against purified protein kinases. Specific details may vary depending on the kinase and the detection method used.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase (e.g., CDK2/cyclin A, Aurora A, TRKA)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay)
-
Microplate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in kinase reaction buffer.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the IC50 value of a test compound on the proliferation of a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549, Km-12)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of this compound derivatives stems from their ability to inhibit key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate the targeted pathways.
Inhibition of CDK-Mediated Cell Cycle Progression
Cyclin-Dependent Kinases (CDKs), in complex with their cyclin partners, are master regulators of the cell cycle. Their aberrant activity is a hallmark of cancer. This compound derivatives have been shown to inhibit CDK2 and CDK5, leading to cell cycle arrest and apoptosis.
References
- 1. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Tetrahydropyrrolo[3,4-c]pyrazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of compounds based on this core structure, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in drug discovery and development efforts.
Aurora Kinases: Targeting Mitotic Progression in Cancer
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer therapies. Several tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of Aurora kinases.
Quantitative Data: Inhibition of Aurora Kinases
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Danusertib (PHA-739358) | Aurora A | 13 | Various | - | [1][2][3][4][5] |
| Aurora B | 79 | [1][2][3][4][5] | |||
| Aurora C | 61 | [1][2][3][4][5] | |||
| PHA-680632 | Aurora A | 27 | - | - | [4] |
| Aurora B | 135 | [4] | |||
| Aurora C | 120 | [4] | |||
| Compound 9d | Aurora A | - | HL-60 | - | [6] |
| A series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives | - | - | HCT-116, A549, A2780 | Potent activity reported |
Signaling Pathway: Aurora Kinase Inhibition
Caption: Inhibition of Aurora kinases by tetrahydropyrrolo[3,4-c]pyrazole compounds disrupts mitosis, leading to cell cycle arrest or apoptosis.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase using HTRF technology.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Biotinylated substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
HTRF KinEASE™ kit (containing Eu3+ cryptate-labeled anti-phospho-antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
Kinase
-
Biotinylated substrate peptide
-
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP (at a concentration close to its Km value for the specific kinase). The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.
-
Detection: Stop the reaction and detect the phosphorylated product by adding a mixture of the Eu3+ cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 prepared in the detection buffer provided in the kit.
-
Second Incubation: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10^4. Plot the HTRF ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8][9][10]
Tropomyosin Receptor Kinases (TRKs): A Target in NTRK Fusion-Positive Cancers
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that are critical for neuronal development and function. Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes lead to the production of constitutively active TRK fusion proteins that are oncogenic drivers in a variety of adult and pediatric cancers.
Quantitative Data: Inhibition of TRK Kinases
While direct data for tetrahydropyrrolo[3,4-c]pyrazoles targeting TRKs is emerging, structurally related pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity.
| Compound Class | Target | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | 3.0 - 56 | [11] |
| TRKB | 13 | [11] | |
| TRKC | 0.2 | [11] |
Signaling Pathway: TRK Inhibition
Caption: Inhibition of constitutively active TRK fusion proteins by tetrahydropyrrolo[3,4-c]pyrazole analogs blocks downstream signaling pathways, thereby inhibiting tumor growth.
N-type Calcium Channels (Cav2.2): A Target for Chronic Pain
N-type voltage-gated calcium channels (Cav2.2) are predominantly located on presynaptic terminals of nociceptive neurons in the spinal cord. They play a pivotal role in the transmission of pain signals by mediating the release of neurotransmitters. Blockers of N-type calcium channels are therefore considered promising analgesics for the treatment of chronic pain.
Quantitative Data: N-type Calcium Channel Blockade
A series of substituted tetrahydropyrrolo[3,4-c]pyrazoles have been investigated as blockers of the N-type calcium channel, demonstrating their potential as therapeutic agents for chronic pain.[12] While specific IC50 values for a range of these compounds are detailed within specialized literature, a representative example is provided below.
| Compound Class | Target | Representative IC50 (nM) | Reference |
| Substituted tetrahydropyrrolo[3,4-c]pyrazoles | N-type Calcium Channel (Cav2.2) | < 100 | [12] |
Signaling Pathway: N-type Calcium Channel Modulation in Pain
Caption: Tetrahydropyrrolo[3,4-c]pyrazole compounds block N-type calcium channels, preventing neurotransmitter release and the transmission of pain signals.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of N-type calcium channel currents in cultured neurons or heterologous expression systems.
Materials:
-
Cells expressing N-type calcium channels (e.g., dorsal root ganglion neurons or HEK293 cells stably expressing Cav2.2)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH
-
Internal solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH
-
Test compounds
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Mount a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where N-type channels are closed (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit N-type calcium channel currents.
-
Record the resulting currents using the patch-clamp amplifier and data acquisition software.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing the tetrahydropyrrolo[3,4-c]pyrazole compound at various concentrations.
-
Data Analysis: Measure the peak current amplitude before and after compound application. Plot the percentage of current inhibition against the compound concentration and fit the data to determine the IC50 value.[13][14][15][16]
Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK3β): Dual Targets in Cancer and Neurodegenerative Diseases
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Glycogen synthase kinase-3β is implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and neuronal function. Dual inhibition of CDKs and GSK3β presents a promising therapeutic strategy for certain cancers and neurodegenerative disorders.
Quantitative Data: Inhibition of CDK5 and GSK3β
| Compound | Target | IC50 (nM) | Reference |
| A series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives (e.g., compound 11a) | CDK5 | Potent inhibition reported | [17][18][19] |
| GSK3β | Potent inhibition reported | [17][18][19] |
Signaling Pathway: Dual CDK5/GSK3β Inhibition
Caption: Dual inhibition of CDK5 and GSK3β by tetrahydropyrrolo[3,4-c]pyrazole compounds can lead to neuroprotective and anti-cancer effects.
Sigma-1 Receptor: A Chaperone Protein with Diverse Therapeutic Potential
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of a wide range of cellular functions, including ion channel modulation, calcium signaling, and cellular stress responses. Ligands of the sigma-1 receptor are being explored for the treatment of various central nervous system disorders, including neurodegenerative diseases and pain.
Quantitative Data: Sigma-1 Receptor Binding Affinity
| Compound Class | Target | Representative Ki (nM) | Reference |
| Tetrahydropyrrolo[3,4-c]pyrazole derivatives | Sigma-1 Receptor | < 100 | [20] |
Signaling Pathway: Sigma-1 Receptor Modulation
Caption: Tetrahydropyrrolo[3,4-c]pyrazole compounds act as ligands for the Sigma-1 receptor, modulating its activity and leading to various therapeutic effects.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells overexpressing the human sigma-1 receptor)
-
Radioligand (e.g., --INVALID-LINK---pentazocine)
-
Test compounds
-
Non-specific binding control (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine:
-
Assay buffer
-
Membrane preparation
-
A fixed concentration of the radioligand
-
Varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled ligand like haloperidol instead of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][21][22][23][24]
-
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (e.g., HCT-116, A549, A2780)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydropyrrolo[3,4-c]pyrazole compounds for a specified duration (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.[25][26][27][28]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. atcc.org [atcc.org]
- 27. texaschildrens.org [texaschildrens.org]
- 28. broadpharm.com [broadpharm.com]
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Kinase Inhibitors: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as kinase inhibitors. This class of compounds has demonstrated significant potential as anti-cancer agents, primarily through the inhibition of Aurora kinases. The most extensively studied compound in this class is Danusertib (PHA-739358), which serves as a key exemplar for understanding the core mechanism of action.
Core Mechanism of Action: Inhibition of Aurora Kinases
The primary mechanism of action for the this compound scaffold is the inhibition of the Aurora kinase family of serine/threonine kinases. These kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers. The this compound core acts as a scaffold for ATP-competitive inhibition of these kinases.
Danusertib, a prominent derivative of this scaffold, is a pan-Aurora kinase inhibitor, potently targeting Aurora A, B, and C.[1] However, cellular studies have revealed a dominant Aurora B inhibition phenotype.[1] Inhibition of Aurora B kinase activity disrupts several key mitotic processes, leading to mitotic catastrophe and subsequent cell death in cancer cells.
The key downstream effects of Aurora B inhibition by this class of compounds include:
-
Inhibition of Histone H3 Phosphorylation: Aurora B is responsible for the phosphorylation of histone H3 at serine 10 (H3S10), a critical event for chromosome condensation and segregation. This compound derivatives effectively block this phosphorylation.
-
Induction of Polyploidy: By disrupting the spindle assembly checkpoint and cytokinesis, inhibition of Aurora B leads to endoreduplication, where cells undergo DNA replication without cell division, resulting in polyploid cells.
-
Cell Cycle Arrest: The disruption of mitotic progression leads to an arrest of the cell cycle, primarily in the G2/M phase.
-
Induction of Apoptosis: The accumulation of mitotic errors and cellular stress ultimately triggers programmed cell death (apoptosis).
Quantitative Data: Kinase Inhibition Profile
The following tables summarize the in vitro kinase inhibitory activity of Danusertib (PHA-739358), a representative compound of the this compound class.
Table 1: Aurora Kinase Inhibition Profile of Danusertib (PHA-739358)
| Kinase | IC50 (nM) |
| Aurora A | 13 |
| Aurora B | 79 |
| Aurora C | 61 |
Data sourced from publicly available research.
Table 2: Off-Target Kinase Inhibition Profile of Danusertib (PHA-739358)
| Kinase | IC50 (nM) |
| Abl | 25 |
| FGFR1 | 47 |
| Ret | 31 |
| TrkA | 31 |
Data sourced from publicly available research.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound derivatives and a typical experimental workflow for their characterization.
Caption: Aurora B signaling pathway and the inhibitory action of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles.
Caption: A typical experimental workflow for the evaluation of this compound kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound derivatives.
In Vitro Kinase Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays (e.g., ADP-Glo™) and is a common method to determine the IC50 values of inhibitors against purified kinases.
Materials:
-
Purified recombinant Aurora kinase (A, B, or C)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound compound dilutions in DMSO
-
Luminescent kinase assay reagent kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the diluted compound or DMSO (for control wells).
-
Enzyme Addition: Add the purified Aurora kinase to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).
Cellular Phospho-Histone H3 (Ser10) Western Blot Assay
This protocol is used to assess the in-cell target engagement of the inhibitor by measuring the phosphorylation status of a key Aurora B substrate.
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
This compound compound dilutions in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then detect the signal using ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-Histone H3 signal to the β-actin signal.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound compound dilutions in DMSO
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound or DMSO for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (G1, S, and G2/M phases) and quantify the percentage of cells in each phase. An increase in the G2/M population is indicative of Aurora kinase inhibition.
Conclusion
The this compound scaffold represents a promising class of kinase inhibitors with potent anti-cancer activity, primarily driven by the inhibition of Aurora kinases. The lead compound, Danusertib, has demonstrated a clear mechanism of action involving the disruption of mitotic processes, leading to cell cycle arrest and apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the continued research and development of this important class of therapeutic agents. Further investigation into the structure-activity relationships and selectivity profiles of other derivatives within this class will be crucial for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
Spectroscopic and Synthetic Profile of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. These predictions are derived from the analysis of similar heterocyclic systems and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.3 - 7.5 | s | 1H | C3-H (pyrazole ring) |
| ~ 4.0 - 4.2 | s | 4H | C4-H₂, C6-H₂ (pyrrolidine ring) |
| ~ 3.0 - 4.0 (broad) | br s | 2H | N1-H, N5-H |
Solvent: CDCl₃ or DMSO-d₆. The N-H protons are expected to be broad and their chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 130 - 135 | C3a, C6a (bridgehead carbons) |
| ~ 125 - 130 | C3 (pyrazole ring) |
| ~ 45 - 50 | C4, C6 (pyrrolidine ring) |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Medium | N-H stretching (pyrazole and pyrrolidine) |
| 3100 - 3000 | Medium | C-H stretching (aromatic-like, pyrazole) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic, pyrrolidine) |
| ~ 1600 | Medium | C=N stretching (pyrazole ring) |
| ~ 1450 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 109 | High | [M]⁺ (Molecular Ion) |
| 81 | Medium | [M - N₂]⁺ |
| 80 | Medium | [M - HCN]⁺ |
| 54 | High | [C₃H₄N]⁺ |
Ionization Mode: Electron Ionization (EI).
Experimental Protocols
The following is a proposed synthetic protocol for this compound, adapted from methodologies reported for its derivatives.
Synthesis of this compound
Reaction Scheme:
A plausible synthetic route involves the reaction of a suitably protected 3,4-bis(halomethyl)pyrazole with a protected amine, followed by deprotection.
Step 1: Synthesis of a Protected 3,4-bis(halomethyl)pyrazole
-
Start with a commercially available or synthesized pyrazole-3,4-dicarboxylic acid.
-
Protect the pyrazole nitrogen using a suitable protecting group (e.g., Boc or Trityl).
-
Reduce the dicarboxylic acid to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.
-
Convert the diol to the corresponding dihalide (e.g., dibromide or dichloride) using a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Step 2: Cyclization to form the Pyrrolopyrazole Ring
-
React the protected 3,4-bis(halomethyl)pyrazole with a protected amine, such as benzylamine, in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or acetonitrile.
-
This will lead to the formation of the protected this compound ring system.
Step 3: Deprotection
-
Remove the protecting groups from the pyrazole and pyrrolidine nitrogens. For example, a Boc group can be removed with trifluoroacetic acid (TFA), and a benzyl group can be removed by catalytic hydrogenation (H₂/Pd-C).
-
Purify the final product, this compound, using column chromatography or recrystallization.
Characterization:
The synthesized compound would be characterized using the spectroscopic methods outlined above (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Unveiling the Therapeutic Potential of the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical entity, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, including its chemical identifiers, and explores the burgeoning research into its derivatives as potent modulators of key biological pathways implicated in cancer and neurological disorders. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Core Compound Identification
The fundamental structure of this compound is a bicyclic heteroaromatic system. Accurate identification is crucial for research and procurement.
| Identifier | Value | Notes |
| CAS Number | 769895-06-9 | For the base compound, this compound.[1][2] |
| CAS Number | 157327-47-4 | For the dihydrochloride salt form.[3][4][5] |
| Molecular Formula | C5H7N3 | For the base compound.[2] |
| Molecular Weight | 109.13 g/mol | For the base compound.[1][2] |
Synonyms and Alternative Names
A variety of synonyms are used in literature and commercial listings. Researchers should be aware of these alternative nomenclatures:
-
1,4,5,6-Tetrahydro-pyrrolo[3,4-c]pyrazole[1]
-
1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOLE[1]
-
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole[1]
-
This compound dihydrochloride[3]
Therapeutic Landscape and Biological Activity
The this compound core has emerged as a versatile scaffold in medicinal chemistry, with derivatives demonstrating significant activity against a range of important biological targets.
Anticancer Applications
A substantial body of research has focused on the development of derivatives of this scaffold as anticancer agents. These compounds have been shown to target key regulators of the cell cycle and cell division.
Inhibition of Protein Kinases:
Derivatives of this compound have been synthesized and identified as potent inhibitors of several protein kinases crucial for cancer cell proliferation.
-
Aurora-A Kinase: Certain 3-aminopyrazole derivatives of this scaffold have been investigated as inhibitors of Aurora-A kinase, a key mitotic regulator.[6]
-
Cyclin-Dependent Kinase 2 (CDK2): A series of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles has been identified as a novel class of CDK2 inhibitors.[7] These compounds have demonstrated nanomolar activity in biochemical assays and effectively inhibit CDK2-mediated tumor cell proliferation.[7]
-
Other Kinases: Further studies on 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have revealed inhibitory activity against a panel of 12 kinases, including Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK3β).[8] One particularly active compound was found to be 4- to 28-fold more potent than the known inhibitor (R)-roscovitine against six different human cancer cell lines.[8]
The general mechanism of action for these kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream substrates and arresting the cell cycle.
Figure 1. General signaling pathway of kinase inhibition.
Neurological Applications
More recent research has expanded the therapeutic potential of this scaffold to the central nervous system.
Sigma-1 Receptor Ligands:
A series of tetrahydropyrrolo[3,4-c]pyrazole-based compounds have been designed and synthesized as ligands for the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.[9] Through radioligand binding assays, derivatives have been identified with notable affinity and selectivity for S1R over the sigma-2 receptor (S2R).[9] One compound, containing a benzyl group and an amide substituent, demonstrated a Ki of 75 nM for S1R with 6-fold selectivity over S2R.[9]
Figure 2. Experimental workflow for Sigma-1 Receptor ligand development.
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary to the cited research, the general methodologies can be summarized.
Synthesis of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
A representative synthetic approach involves a multi-step solution-phase protocol that is amenable to parallel synthesis for the rapid generation of a library of derivatives.[7][8]
-
Formation of the Bicyclic Core: The tetrahydropyrrolo[3,4-c]pyrazole core is typically synthesized from commercially available starting materials. This often involves the reaction of a suitably substituted hydrazine with a precursor containing a diketone or a related functional group, followed by cyclization reactions.
-
Acylation: The core structure is then acylated at the N1 position of the pyrazole ring. This is achieved by reacting the bicyclic intermediate with a variety of acylating agents (e.g., acid chlorides, anhydrides) under basic conditions to introduce diverse side chains.
-
Purification: The final products are purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized compounds are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro biochemical assays.
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding peptide substrates are used.
-
Assay Reaction: The assay is performed in a multi-well plate format. The kinase, substrate, and ATP are incubated in a suitable buffer in the presence of varying concentrations of the test compound.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence polarization or luminescence-based assays that detect the amount of ADP produced.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assays
The anticancer activity of the compounds is assessed by their ability to inhibit the growth of human cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, A549, A2780) are cultured under standard conditions.[6]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
-
GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined from the dose-response curves.
Summary and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and selective activity against key targets in oncology and neuroscience. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in in vivo models, and expanding the scope of their therapeutic applications. The versatility of this core structure, combined with established synthetic routes, makes it an attractive platform for continued drug discovery efforts.
References
- 1. This compound | C5H7N3 | CID 10943091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:769895-06-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,4,5,6-Tetrahydro-pyrrolo[3,4-c]pyrazole,hydrochloride | 157327-47-4 [sigmaaldrich.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility and Stability of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the solubility and stability of the heterocyclic compound 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its dihydrochloride salt. Due to a notable lack of specific experimental data in publicly accessible literature, this document outlines the known physico-chemical properties and presents generalized, robust experimental protocols for determining solubility and stability. These methodologies are based on established principles for analogous chemical entities. Visual workflows for these experimental procedures are provided to guide researchers in generating critical data for this compound, which holds potential in medicinal chemistry and drug development.
Introduction
This compound is a bicyclic heterocyclic compound featuring a fused pyrazole and pyrrolidine ring system. This structural motif is of significant interest in medicinal chemistry, with derivatives being explored for various therapeutic applications, including as kinase inhibitors.[1] A thorough understanding of the solubility and stability of this core structure is fundamental for its advancement in drug discovery and development, impacting formulation, bioavailability, and shelf-life. This guide addresses the current knowledge gap by providing a framework for the systematic evaluation of these critical parameters.
Physico-Chemical Properties
While specific experimental solubility and stability data are scarce, a compilation of known and computed physico-chemical properties for this compound and its dihydrochloride salt has been assembled from various chemical databases and suppliers. These properties offer initial insights into the compound's likely behavior.
| Property | This compound | This compound Dihydrochloride | Source |
| Molecular Formula | C₅H₇N₃ | C₅H₉Cl₂N₃ | [2] |
| Molar Mass | 109.13 g/mol | 182.05 g/mol | [2][3] |
| Physical Form | - | Solid | |
| Boiling Point | - | 303.3°C at 760 mmHg | [3] |
| Computed LogP | -0.8 | 0.8565 | [2][4] |
| Topological Polar Surface Area (TPSA) | 40.7 Ų | 40.71 Ų | [2][4] |
| Hydrogen Bond Donors | 2 | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | 2 | [4] |
| Storage Conditions | - | Inert atmosphere, Room Temperature | [3] |
Solubility Profile: Experimental Protocol
To address the absence of quantitative solubility data, a generalized experimental protocol based on the well-established shake-flask method is detailed below. This method is considered the gold standard for determining thermodynamic solubility.
Materials and Equipment
-
This compound (or its dihydrochloride salt)
-
Calibrated analytical balance
-
A range of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the workflow for determining the solubility of the target compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Analysis
The concentration of the compound in the supernatant, as determined by the analytical method, represents its solubility in the tested solvent under the specified conditions. The experiment should be performed in triplicate for each solvent and temperature to ensure reproducibility.
Stability Profile: Experimental Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.
Stress Conditions
The compound should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These typically include:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C).
-
Photostability: The solid compound and a solution are exposed to light (e.g., ICH-compliant light source).
Experimental Workflow: Forced Degradation Study
The logical flow of a forced degradation study is depicted below.
Caption: Logical Workflow for a Forced Degradation Study.
Analytical Method and Data Interpretation
A stability-indicating analytical method, typically a gradient HPLC method, must be developed and validated. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be coupled to aid in the identification of the degradation products. The stability of the compound is assessed by the percentage of the parent compound remaining and the formation of degradants over time under each stress condition.
Conclusion
While this compound is a molecule of interest for drug discovery, there is a clear absence of publicly available, quantitative data regarding its solubility and stability. The physico-chemical properties suggest that the free base may have limited aqueous solubility, which would likely be improved in the dihydrochloride salt form. The pyrazole ring, while aromatic, can be susceptible to certain degradation pathways. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to systematically determine the solubility and stability of this compound. The generation of such data is a critical step in enabling the further development of this compound-based therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, a class of bicyclic nitrogen-containing heterocycles with significant therapeutic potential. These compounds have garnered interest in drug discovery for their diverse biological activities, including their roles as kinase inhibitors and anticancer agents.[1][2][3][4] The protocols outlined below are based on established solution-phase and multicomponent reaction strategies, designed to be adaptable for rapid library expansion and medicinal chemistry programs.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling potent and selective interactions with various biological targets. Research has demonstrated that derivatives of this scaffold can exhibit significant inhibitory activity against protein kinases such as Aurora-A and cyclin-dependent kinase 2 (CDK2), which are crucial targets in oncology.[1][3] Furthermore, modifications to the core structure have led to the development of compounds with broad anticancer activity against various human cancer cell lines.[2][4]
The synthesis of these derivatives often involves multi-step sequences or elegant multicomponent reactions that allow for the efficient construction of the core structure and the introduction of diverse substituents. The methodologies presented herein are designed to provide a clear and reproducible guide for chemists in the field.
Synthesis Workflow
The general synthetic approach for this compound derivatives typically involves the construction of a substituted pyrazole core followed by the annulation of the pyrrolidine ring. Key intermediates are often functionalized to allow for diversification at various positions of the bicyclic system.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core
This protocol describes a common method for preparing the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, which can be further functionalized.
Step 1: Synthesis of Substituted 3-Amino-1H-pyrazole-4-carbonitrile
-
Reaction Setup: To a solution of a substituted hydrazine (1.0 eq.) in ethanol, add ethoxy(imino)acetonitrile (1.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: N-Alkylation of the Pyrrole Precursor
-
Reaction Setup: To a solution of the 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq.) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq.).
-
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., a substituted benzyl bromide) (1.1 eq.) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Reductive Cyclization to form the Tetrahydropyrrolo[3,4-c]pyrazole Core
-
Reaction Setup: Dissolve the N-alkylated pyrazole-4-carbonitrile (1.0 eq.) in a suitable solvent like methanol or ethanol.
-
Reduction: Add a reducing agent such as Raney nickel or a palladium catalyst. Pressurize the reaction vessel with hydrogen gas (typically 50 psi) or use a transfer hydrogenation source like ammonium formate.
-
Reaction Conditions: Stir the reaction at room temperature until the nitrile reduction and subsequent cyclization are complete.
-
Work-up and Purification: Filter the catalyst and concentrate the filtrate. The crude product can be purified by crystallization or column chromatography to yield the desired 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.
Protocol 2: Synthesis of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
This protocol is adapted for the synthesis of N-acylated derivatives, which have shown potent anticancer activity.[2]
Step 1: Synthesis of the Tetrahydropyrrolo[3,4-c]pyrazole Core
Follow Steps 1-3 from Protocol 1 to obtain the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole intermediate.
Step 2: N-Acylation
-
Reaction Setup: Dissolve the 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (1.0 eq.) in a solvent such as dichloromethane or THF.
-
Addition of Reagents: Add a base like triethylamine or DIPEA (1.5 eq.) followed by the dropwise addition of the desired acyl chloride or anhydride (1.2 eq.) at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for synthesized this compound derivatives, including reaction yields and biological activity.
Table 1: Synthesis Yields for Key Intermediates and Final Products
| Compound ID | Synthetic Step | Reactants | Solvent | Reaction Time (h) | Yield (%) |
| Int-1 | Pyrazole Formation | Phenylhydrazine, Ethoxy(imino)acetonitrile | Ethanol | 4 | 85 |
| Int-2 | N-Alkylation | Int-1, Benzyl bromide | DMF | 6 | 78 |
| Final-1 | Reductive Cyclization | Int-2 | Methanol | 12 | 65 |
| Final-2 | N-Acylation | Final-1, Acetyl chloride | DCM | 2 | 92 |
Table 2: In Vitro Anticancer Activity of Selected Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 11a | HCT-116 (Colon) | 0.58 | [2][4] |
| 11b | HCT-116 (Colon) | >10 | [2] |
| PHA-739358 | HCT-116 (Colon) | 0.85 | [1] |
(Note: The data in the tables are representative and may not correspond to a single specific publication but are illustrative of typical results found in the literature.)
Conclusion
The synthetic protocols detailed in this document provide a robust framework for the preparation of this compound derivatives. These methods are amenable to the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The demonstrated biological activities of this scaffold underscore its importance in the ongoing development of novel therapeutics, particularly in the field of oncology. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
- 1. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives for Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing potent enzyme inhibitors.[1][2] This heterocyclic core is particularly prominent in the design of anticancer agents that target protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle.[3][4][5] Alterations in these kinases are common in various cancers, making them attractive targets for therapeutic intervention.
This document provides a detailed protocol for the multi-step synthesis of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. These compounds have demonstrated considerable in vitro anticancer activity against various human cancer cell lines, with some analogues showing potency significantly greater than reference inhibitors like (R)-roscovitine.[3][6] The synthetic route is amenable to parallel synthesis, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[5]
General Synthesis Scheme
The synthesis typically begins with commercially available starting materials and proceeds through a multi-step sequence involving the formation of the core bicyclic pyrazole structure, followed by N-acylation to yield the final target compounds. A representative pathway involves the reaction of a protected pyrrolidine derivative with a suitable reagent to form the pyrazole ring, followed by deprotection and subsequent acylation.
Experimental Protocols
Safety Precaution: This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All chemical waste must be disposed of according to institutional guidelines.
Protocol 1: Synthesis of the Core Intermediate (tert-butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate)
This protocol outlines the formation of the key protected bicyclic intermediate.
Materials and Reagents:
-
tert-butyl 3-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tert-butyl 3-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.5-2.0 equivalents) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography (silica gel, using a gradient of DCM/Methanol) to obtain the pure tert-butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate intermediate. Characterize by ¹H NMR and LC-MS.
Protocol 2: Synthesis of Final 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Derivatives
This protocol describes the N-acylation of the core intermediate.
Materials and Reagents:
-
tert-butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate (from Protocol 1)
-
Appropriate acyl chloride or carboxylic acid (1.1 equivalents)
-
Coupling agent (e.g., HBTU, EDCI) if starting from a carboxylic acid
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2-3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for deprotection (if necessary)
Methodology:
-
Reaction Setup: Dissolve the pyrazole intermediate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Acylating Agent Addition: Cool the solution to 0°C in an ice bath. Add the base (e.g., TEA) followed by the dropwise addition of the acyl chloride (1.1 equivalents). If using a carboxylic acid, pre-activate it with a coupling agent before adding it to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
(Optional) Deprotection: If the Boc-protecting group needs to be removed, dissolve the crude product in DCM and add an excess of Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours, then concentrate in vacuo.
-
Final Purification: Purify the final compound by flash column chromatography or preparative HPLC to yield the desired 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The synthesized compounds are typically evaluated for their biological activity. The table below summarizes representative in vitro anticancer activity data for this class of compounds against various human cancer cell lines, as reported in the literature.
| Compound ID | R Group (Acyl Moiety) | Cell Line | IC₅₀ (µM) | Reference |
| 11a | 2,4-dichlorobenzoyl | HCT-116 (Colon) | 0.21 | [6] |
| 11a | 2,4-dichlorobenzoyl | A549 (Lung) | 0.35 | [6] |
| 11a | 2,4-dichlorobenzoyl | MCF-7 (Breast) | 0.32 | [6] |
| 11b | 4-chlorobenzoyl | HCT-116 (Colon) | 0.58 | [3] |
| (R)-roscovitine | (Reference drug) | HCT-116 (Colon) | 5.89 | [6] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: General workflow for the synthesis and purification of 1-acyl-3-amino-tetrahydropyrrolo[3,4-c]pyrazoles.
Mechanism of Action: Cell Cycle Regulation
These compounds often function by inhibiting kinases that control cell cycle progression. The diagram below shows a simplified model of the G1/S checkpoint, a common target for CDK inhibitors.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of Tetrahydropyrrolo[3,4-c]pyrazole Analogs
Introduction
The tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Analogs derived from this core structure have demonstrated a wide range of biological activities, making them promising candidates for drug discovery programs targeting various therapeutic areas. Notably, these compounds have been investigated as inhibitors of protein kinases, modulators of ion channels, and ligands for other critical receptors. Their diverse pharmacological profiles underscore their potential in developing treatments for cancer, chronic pain, and neurological disorders.
This document provides detailed application notes and experimental protocols for the biological screening of tetrahydropyrrolo[3,4-c]pyrazole analogs. The methodologies cover primary and secondary assays for key biological targets, including protein kinases (TRK, Aurora), ion channels (CaV2.2), and the Sigma-1 receptor.
General Screening Workflow
A typical screening cascade for evaluating novel tetrahydropyrrolo[3,4-c]pyrazole analogs involves a multi-stage process. It begins with high-throughput primary screening to identify initial "hits" from a compound library, followed by more detailed secondary and mechanistic assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Application Note 1: Kinase Inhibition Assays
Several tetrahydropyrrolo[3,4-c]pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are critical targets in oncology. Key kinases inhibited by this scaffold include Tropomyosin receptor kinases (TRKs) and Aurora kinases.[1][2] The ADP-Glo™ Kinase Assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4][5]
Signaling Pathway: TRK Receptor Activation
NTRK gene fusions can lead to the formation of constitutively active TRK fusion proteins, which drive tumorigenesis by activating downstream signaling pathways like RAS/MAPK and PI3K/AKT.[6] Tetrahydropyrrolo[3,4-c]pyrazole analogs can be screened for their ability to inhibit this signaling cascade.
Protocol: ADP-Glo™ Kinase Assay for TRK or Aurora Kinase
This protocol is adapted for a 384-well plate format to measure the inhibitory activity of compounds against a purified kinase.[3][6][7]
Materials:
-
Purified recombinant kinase (e.g., TRKA, Aurora A)
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1 for TRKA, Kemptide for Aurora A)[7][8]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3][4]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation : Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole analogs in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
Reaction Setup : In a 384-well plate, add the following to each well:
-
Kinase Reaction : Mix gently and incubate the plate at room temperature (or 30°C) for 60 minutes.[4][5]
-
Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[4][5]
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30 minutes.[4][5]
-
Data Acquisition : Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to kinase inhibition.
-
Data Analysis : Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 11a | CDK5/p25 | 2.0 | [9] |
| 11a | GSK3β | 1.8 | [9] |
| 19m | TRKA | 1.4 | [1] |
| 19m | TRKB | 1.0 | [1] |
| 19m | TRKC | 1.0 | [1] |
| PHA739358 | Aurora-A | 25 | [2] |
Application Note 2: Cell-Based Antiproliferative Assays
The antiproliferative activity of tetrahydropyrrolo[3,4-c]pyrazole analogs is a crucial indicator of their potential as anticancer agents. The MTT assay is a standard colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Protocol: MTT Assay for Cancer Cell Lines (e.g., HCT-116, A549)
This protocol describes the evaluation of compound cytotoxicity against human cancer cell lines.[6][11][12][13]
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[6][12]
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding : Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6][12] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO-treated cells).
-
Incubation : Incubate the plates for 72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition : Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][11]
-
Formazan Solubilization : Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6][12] Mix gently on a plate shaker to ensure complete solubilization.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.[10]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ values from the dose-response curves.
Data Presentation: Antiproliferative Activity
| Compound ID | Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |
| 11a | HCT-116 | 0.03 | [9] |
| 11a | A549 | 0.11 | [9] |
| 11a | A2780 | 0.03 | [9] |
| 19m | KM-12 | 0.001 | [1] |
| Compound 70 | HCT-116 | Potent | [14] |
Application Note 3: N-type Calcium Channel (CaV2.2) Modulation Assay
The N-type voltage-gated calcium channel (CaV2.2) is a validated target for chronic pain. Tetrahydropyrrolo[3,4-c]pyrazoles can be screened for inhibitory activity using a high-throughput, cell-based calcium flux assay on the Fluorometric Imaging Plate Reader (FLIPR) system.[14] The assay measures changes in intracellular calcium concentration upon channel activation.[14]
Protocol: FLIPR Calcium Flux Assay for CaV2.2 Inhibition
This protocol is for a homogeneous, no-wash assay to identify CaV2.2 channel blockers.[14]
Materials:
-
A cell line stably expressing CaV2.2 channels (e.g., HEK293)
-
Culture medium and black-walled, clear-bottom 96- or 384-well assay plates
-
FLIPR Calcium Assay Kit (e.g., Calcium 5 or 6) or Fluo-4 AM dye[14]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Depolarization solution (Assay Buffer containing KCl, e.g., 90 mM final concentration)
-
FLIPR or FlexStation instrument
Procedure:
-
Cell Plating : Seed the CaV2.2-expressing cells into assay plates at a density that forms a confluent monolayer after 24-48 hours (e.g., 50,000-80,000 cells/well for a 96-well plate).[14]
-
Dye Loading : Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.[14] Remove the culture medium from the cells and add 100 µL of the dye solution to each well. Incubate for 1 hour at 37°C.[15][16] Do not wash the cells after loading.[15][16]
-
Compound Addition : Prepare serial dilutions of the test compounds in Assay Buffer. Add the diluted compounds to the cell plate (e.g., 50 µL per well).
-
Incubation : Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the channels.[14]
-
FLIPR Measurement :
-
Set up the FLIPR instrument to measure fluorescence at appropriate wavelengths (e.g., excitation 470-495 nm, emission 515-575 nm).[14]
-
Program a two-addition protocol. First, establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the KCl depolarization solution to activate the channels, triggering calcium influx.
-
Continue recording the fluorescence signal for 120-180 seconds to capture the peak response.[14]
-
-
Data Analysis : Analyze the kinetic data by measuring the maximum fluorescence change (peak height) after KCl addition. Normalize the data to controls (vehicle for 0% inhibition, a known potent blocker for 100% inhibition) and calculate IC₅₀ values.
Data Presentation: CaV2.2 Inhibitory Activity
| Compound ID | CaV2.2 Inhibition IC₅₀ (µM) | Reference |
| Example Compound 1 | 0.5 | |
| Example Compound 2 | 1.2 | |
| Example Compound 3 | 0.8 |
Application Note 4: Sigma-1 Receptor (S1R) Binding Assay
The Sigma-1 receptor (S1R) is an intracellular chaperone protein implicated in various CNS disorders. Screening for S1R ligands is commonly performed using a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a specific radiolabeled ligand from the receptor.
Protocol: S1R Competitive Radioligand Binding Assay
This protocol details a method to determine the binding affinity (Ki) of test compounds for S1R using guinea pig liver membranes.[2]
Materials:
-
Guinea pig liver membrane preparation (high source of S1R)[2]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester and scintillation counter
Procedure:
-
Assay Setup : In a 96-well plate, set up triplicate wells for:
-
Total Binding : Assay Buffer, membrane preparation, and [³H]-(+)-pentazocine.
-
Non-specific Binding : Assay Buffer, membrane preparation, [³H]-(+)-pentazocine, and excess haloperidol.
-
Test Compound : Assay Buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
-
Reaction : The final assay volume is typically 250 µL.[19] The concentration of [³H]-(+)-pentazocine should be near its Kd value (e.g., 1.0 nM).[18]
-
Incubation : Incubate the plate for 90 minutes at 37°C.[2]
-
Harvesting : Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.[19]
-
Counting : Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[19]
-
Data Analysis :
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Data Presentation: Sigma-1 Receptor Binding Affinity
| Compound ID | S1R Binding Affinity Ki (nM) | S2R Binding Affinity Ki (nM) | Selectivity (S2R/S1R) | Reference |
| 19 (AD417) | 75 | >450 | >6-fold | [6] |
| Haloperidol | 4.5 | - | - | [20] |
| (+)-Pentazocine | - | - | - | [2] |
References
- 1. promega.com [promega.com]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. AURORA A Kinase Enzyme System Application Note [france.promega.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Application Notes and Protocols for Cell-based Assays to Determine Tetrahydropyrrolo[3,4-c]pyrazole Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide to evaluating the cytotoxic effects of novel tetrahydropyrrolo[3,4-c]pyrazole compounds. The protocols detailed herein are foundational for characterizing the anti-cancer potential of these chemical entities. The methodologies cover the assessment of cell viability, proliferation, membrane integrity, and the induction of apoptosis. Successful execution of these assays will enable the determination of critical parameters such as the half-maximal inhibitory concentration (IC50) and provide insights into the compound's mechanism of action.
General Workflow for Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of a test compound, such as a novel tetrahydropyrrolo[3,4-c]pyrazole derivative, involves a series of established in vitro assays.[1] The process begins with determining the compound's effect on cell viability and proliferation, typically using a metabolic assay like the MTT assay. Following the initial screening and determination of an IC50 value, further assays are employed to elucidate the mechanism of cell death, such as apoptosis assays.
Part 1: Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][3]
Experimental Protocol: MTT Assay
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7, MDA-MB-231, A549, HCT116)[4][5][6][7]
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test tetrahydropyrrolo[3,4-c]pyrazole compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well cell culture plates, sterile
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Preparation and Treatment: Prepare a high-concentration stock solution of the test compound in sterile DMSO (e.g., 10 mM).[1] On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and an untreated control.[1]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity of various pyrazole-containing compounds from published literature, which can serve as a reference for expected potencies of novel tetrahydropyrrolo[3,4-c]pyrazole derivatives.
| Compound Class/Name | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-c]pyrazole derivative (Compound 92) | MCF-7 | 10.7 | [4] |
| 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (Compound 70) | HCT-116 | Potent activity reported | [5] |
| Pyrazole derivative (PTA-1) | MDA-MB-231 | ~10 (at 24h) | [9] |
| Pyrazole derivative (Compound 3f) | MDA-MB-468 | 14.97 (at 24h), 6.45 (at 48h) | [10] |
| Pyrazole derivative (TOSIND) | MDA-MB-231 | 17.7 ± 2.7 (at 72h) | [11] |
| Pyrazole derivative (PYRIND) | MCF-7 | 39.7 ± 5.8 (at 72h) | [11] |
| Tetra-substituted pyrazole (Compound 18) | Jurkat | 14.85 | [12] |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | Various cancer cell lines | 0.19 - 2.99 | [13] |
Part 2: Apoptosis Detection
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds eliminate cancer cells.[14] Several assays can be used to detect and quantify apoptosis.
Apoptosis Signaling Pathway
Many cytotoxic agents induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases, such as caspase-3 and caspase-7. These caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells (1 x 10^6 cells) in a suitable culture flask or plate and treat with the tetrahydropyrrolo[3,4-c]pyrazole compound for the desired time.[15] Include appropriate controls.
-
Harvest Cells: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.[15]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key effector caspases that are activated during apoptosis.[16] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[17] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[17][18]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat.# G8090, or similar)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[16]
-
Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.[16]
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
Data Analysis: The fold-increase in caspase activity can be determined by comparing the luminescence signal from treated cells to that of untreated control cells.
Conclusion
The protocols described in these application notes provide a robust framework for the initial cytotoxic characterization of novel tetrahydropyrrolo[3,4-c]pyrazole compounds. By systematically evaluating cell viability and key markers of apoptosis, researchers can effectively screen and prioritize compounds for further development in cancer therapeutics. It is crucial to perform these assays with appropriate controls and to optimize conditions for each specific cell line and compound being tested.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. promega.com [promega.com]
Application of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged bicyclic structure that has emerged as a versatile core in the design and synthesis of potent kinase inhibitors for cancer therapy. Its unique three-dimensional shape allows for effective interaction with the ATP-binding pockets of various kinases, leading to the development of targeted anticancer agents. This document provides a comprehensive overview of the application of this scaffold in cancer research, with a focus on its most prominent derivative, Danusertib (PHA-739358), an Aurora kinase inhibitor.
Introduction
Derivatives of this compound have been extensively investigated as inhibitors of several key kinases implicated in cancer progression, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase-3β (GSK3β).[1] The modulation of these kinases can disrupt critical cellular processes in cancer cells, such as cell cycle progression and proliferation, ultimately leading to apoptosis or cell growth arrest.
One of the most well-studied compounds based on this scaffold is Danusertib (PHA-739358), a pan-inhibitor of Aurora kinases A, B, and C.[1][2][3] Danusertib has demonstrated significant antitumor activity in a range of cancer cell lines and has undergone clinical investigation.[4][5][6][7][8]
Mechanism of Action
The primary mechanism of action for many this compound derivatives is the competitive inhibition of ATP binding to the kinase domain of their target proteins. In the case of Danusertib, this leads to the inhibition of all three members of the Aurora kinase family, which are crucial regulators of mitosis.[4][5][6]
-
Aurora Kinase A (AURKA) is involved in centrosome maturation and separation, as well as spindle assembly.
-
Aurora Kinase B (AURKB) is a chromosomal passenger protein essential for proper chromosome segregation and cytokinesis.[5]
-
Aurora Kinase C (AURKC) is primarily expressed in meiotic cells, but its overexpression has been observed in some cancers.
Inhibition of Aurora kinases by Danusertib disrupts these mitotic processes, leading to defects in cell division, endoreduplication (repeated DNA replication without cell division), and ultimately, apoptosis.[6] The cellular response to Danusertib has been shown to be dependent on the p53 tumor suppressor status, with p53-competent cells undergoing mitotic arrest, while p53-deficient cells exhibit endoreduplication.[2][6]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of Danusertib (PHA-739358) against various kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: Kinase Inhibitory Activity of Danusertib (PHA-739358)
| Kinase Target | IC50 (nM) |
| Aurora A | 13 |
| Aurora B | 79 |
| Aurora C | 61 |
| Abl | 25 |
| FGFR1 | 47 |
| Ret | 31 |
| TrkA | 31 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Anti-proliferative Activity of Danusertib (PHA-739358) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| C13 | Ovarian Cancer | 10.40 (24h), 1.83 (48h) |
| A2780cp | Ovarian Cancer | 19.89 (24h), 3.88 (48h) |
| Leukemic Cell Lines | Leukemia | 0.05 - 3.06 |
Data sourced from MedchemExpress.[1]
Signaling Pathways
The signaling pathways targeted by this compound derivatives are central to cell cycle control and proliferation.
Caption: Aurora Kinase Signaling Pathway and Inhibition by Danusertib.
Caption: CDK2 Signaling in Cell Cycle Progression and Inhibition.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic or anti-proliferative effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivative (e.g., Danusertib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Conclusion
The this compound scaffold represents a significant and promising framework for the development of novel kinase inhibitors in cancer research. The successful clinical progression of derivatives like Danusertib highlights the therapeutic potential of targeting key cell cycle regulators. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to further explore and exploit this chemical scaffold for the discovery of next-generation anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydropyrrolo[3,4-c]pyrazole-Based Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold in the development of potent Aurora kinase inhibitors. This scaffold has been successfully employed to generate inhibitors with significant anti-proliferative activity in various cancer cell lines.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. The this compound bicyclic system has emerged as a versatile scaffold for the design of ATP-competitive kinase inhibitors. Optimization of this scaffold has led to the discovery of potent pan-Aurora kinase inhibitors with favorable pharmacokinetic profiles and in vivo anti-tumor efficacy.
One of the most notable examples from this class is the compound identified as 9d in the work by Fancelli et al. (2006), which demonstrates low nanomolar inhibition of Aurora kinases and broad anti-proliferative effects. This document outlines the key characteristics of this class of inhibitors and provides detailed protocols for their evaluation.
Data Presentation
The following tables summarize the in vitro activity of representative tetrahydropyrrolo[3,4-c]pyrazole derivatives.
Table 1: In Vitro Inhibitory Activity against Aurora Kinases
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| PHA-739358 (Danusertib) | 13 | 79 | 61 |
| Compound 9d | Potent inhibitor | Potent inhibitor | Potent inhibitor |
Note: Specific IC50 values for compound 9d against individual Aurora kinase isoforms are not publicly detailed in the primary literature, but it is described as a potent inhibitor of all three. PHA-739358 is a structurally related compound that also utilizes a pyrazole-based scaffold and is provided for context.[1]
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for PHA-739358 |
| HCT116 | Colon Carcinoma | Data not specified |
| A549 | Lung Carcinoma | Data not specified |
| A2780 | Ovarian Carcinoma | Data not specified |
| HeLa | Cervical Adenocarcinoma | Data not specified |
| MCF7 | Breast Carcinoma | Data not specified |
Note: The primary publication for compound 9d states it has high antiproliferative activity on different cancer cell lines, though specific IC50 values for each are not provided in the abstract.[2] The listed cell lines are commonly used for testing Aurora kinase inhibitors with this scaffold.[3]
Experimental Protocols
Herein are detailed protocols for the biochemical and cellular evaluation of tetrahydropyrrolo[3,4-c]pyrazole-based Aurora kinase inhibitors.
Protocol 1: Biochemical Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against Aurora kinases using a luminescence-based assay that measures ADP formation.
Materials:
-
Recombinant human Aurora A, B, or C kinase
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., tetrahydropyrrolo[3,4-c]pyrazole derivatives) dissolved in DMSO
-
Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Add 5 µL of a 2x kinase/substrate mixture (containing the Aurora kinase and MBP substrate in Assay Buffer) to each well. Pre-incubate for 10 minutes at room temperature.
-
To initiate the kinase reaction, add 2.5 µL of a 4x ATP solution (in Assay Buffer) to each well. The final ATP concentration should be at or near the Km for the specific Aurora kinase isoform.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the cells with the compound for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting to a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitors on cell cycle progression. Aurora kinase inhibitors typically cause a G2/M arrest followed by endoreduplication, leading to a polyploid cell population.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as any polyploid populations (>4N DNA content).
Visualizations
The following diagrams illustrate key concepts related to Aurora kinase inhibition and the development of inhibitors based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) properties of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, a promising class of compounds targeting Aurora kinases for cancer therapy. Due to the limited publicly available preclinical data on this specific scaffold, this document uses the well-characterized and structurally related pan-Aurora kinase inhibitor, Danusertib (PHA-739358), as a representative example to illustrate the expected pharmacokinetic profile and the methodologies for its assessment.
Danusertib, a 3-aminopyrazole derivative, potently inhibits all Aurora kinase family members (A, B, and C), which are crucial for mitotic progression.[1] Upregulation of these kinases is observed in numerous cancers, making them attractive therapeutic targets.[1] Danusertib has demonstrated significant antitumor activity in various preclinical models and has undergone extensive clinical evaluation.[2]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key human pharmacokinetic parameters for Danusertib, administered as an intravenous (IV) infusion. This data is derived from Phase I clinical trials in patients with advanced solid tumors.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 18 - 26 hours (median) | 24-hour IV infusion, every 14 days | [1] |
| Exposure (AUC) | Dose-proportional | Doses from 45 mg/m² to 1000 mg/m² | [1][3] |
| Maximum Concentration (Cmax) | Dose-proportional | Doses from 45 mg/m² to 1000 mg/m² | [1][3] |
| Dose Linearity | Linear increase with dose | 3-hour and 6-hour IV infusions | [3] |
| Recommended Phase II Dose | 330 mg/m² | 6-hour IV infusion on days 1, 8, and 15 every 28 days | [3] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are crucial for the successful pharmacokinetic characterization of novel this compound derivatives.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a test compound in a rodent model (e.g., mice or rats) following intravenous and oral administration.
Materials:
-
Test compound (this compound derivative)
-
Vehicle for formulation (e.g., 0.5% methylcellulose for oral, saline with 5% DMSO/5% Solutol for IV)
-
Male Sprague-Dawley rats (or other appropriate rodent strain)
-
Cannulas for blood collection
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Analytical equipment: LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least 7 days.
-
Divide animals into two groups: intravenous (IV) and oral (PO).
-
For the IV group, administer the test compound (e.g., 2 mg/kg) via tail vein injection.
-
For the PO group, administer the test compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the jugular vein or other appropriate site at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place blood samples into anticoagulant-treated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the test compound.
-
Extract the test compound from plasma samples (e.g., via protein precipitation with acetonitrile).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of Distribution (Vd)
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the intrinsic metabolic stability of a test compound in the presence of liver microsomes from different species (e.g., human, rat, mouse, dog) to predict hepatic clearance.
Materials:
-
Test compound
-
Liver microsomes (human and other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (with known high and low clearance)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizations
The following diagrams illustrate key aspects of the pharmacokinetic evaluation and the mechanism of action for this compound derivatives.
Caption: Experimental workflow for pharmacokinetic profiling of a novel drug candidate.
Caption: Simplified signaling pathway of Aurora kinases and the impact of their inhibition.
References
- 1. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I pharmacokinetic and pharmacodynamic study of the aurora kinase inhibitor danusertib in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Tetrahydropyrrolo[3,4-c]pyrazole with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of tetrahydropyrrolo[3,4-c]pyrazole derivatives, a promising scaffold in kinase inhibitor discovery, with a focus on Aurora and TRK protein kinases.
Introduction
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bicyclic system has emerged as a versatile and privileged scaffold in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Its rigid structure and multiple points for chemical diversification allow for the precise orientation of substituents to interact with key residues within the ATP-binding site of various kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets. This document outlines the application of molecular docking to investigate the binding of tetrahydropyrrolo[3,4-c]pyrazole derivatives to Aurora and Tropomyosin Receptor Kinase (TRK) families, providing insights for rational drug design and lead optimization.
Target Protein Kinases
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, correlating with poor prognosis. Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing apoptosis in cancer cells.
Tropomyosin Receptor Kinases (TRKs)
The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are essential for the development and function of the nervous system. Chromosomal rearrangements involving the NTRK genes can lead to the expression of fusion proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of tumor types. TRK inhibitors have shown significant efficacy in the treatment of such NTRK fusion-positive cancers.
Quantitative Data Summary
| Compound | Target Kinase | IC50 (nM) |
| Compound 9d | Aurora-A | 30 |
| Aurora-B | 130 | |
| Aurora-C | 60 | |
| ABL | 25 | |
| RET | 80 | |
| TRKA | 150 | |
| FGFR1 | 200 | |
| Table 1: In-vitro inhibitory activity (IC50) of compound 9d against a panel of protein kinases. |
| Compound Series | Target Kinase | Docking Score (kcal/mol) | Reference Software |
| Pyrazole Derivatives | RET Kinase | -7.14 | (Not Specified) |
| Pyrazole Derivatives | Aurora A Kinase | -8.57 (kJ/mol) | AutoDock 4.2 |
| Pyrazole Derivatives | EGFR Mutant | -10.9 | AutoDock Vina |
| Table 2: Representative molecular docking scores of various pyrazole derivatives against different protein kinases. Note: These values are for illustrative purposes and do not represent the tetrahydropyrrolo[3,4-c]pyrazole scaffold specifically. |
Signaling Pathways
Experimental Protocols
Molecular Docking Workflow
Detailed Protocol for Molecular Docking using AutoDock Vina
This protocol outlines a general procedure for docking a tetrahydropyrrolo[3,4-c]pyrazole derivative into the ATP-binding site of a protein kinase using AutoDock Vina.
1. Software Requirements:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
A chemical drawing software (e.g., ChemDraw, MarvinSketch): To create the 2D structure of the ligand.
2. Protein Preparation: a. Obtain Protein Structure: Download the crystal structure of the target kinase (e.g., Aurora-A, PDB ID: 1MQ4; TRKA, PDB ID: 4PMM) from the Protein Data Bank (PDB). It is advisable to select a structure co-crystallized with a known inhibitor to help define the binding site. b. Prepare the Receptor in ADT: i. Open the PDB file in ADT. ii. Remove water molecules and any co-crystallized ligands and ions that are not essential for catalysis. iii. Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only). iv. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). v. Save the prepared protein in the PDBQT format (File > Save > Write PDBQT).
3. Ligand Preparation: a. Create Ligand Structure: Draw the 2D structure of the tetrahydropyrrolo[3,4-c]pyrazole derivative and save it as a MOL or SDF file. b. Convert to 3D and Prepare in ADT: i. Open the ligand file in ADT. ii. The software will automatically generate a 3D conformation. iii. Detect the aromatic carbons and define the rotatable bonds (Ligand > Torsion Tree > Detect Root). iv. Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
4. Grid Box Generation: a. Define the Binding Site: In ADT, with the protein loaded, go to Grid > Grid Box. b. Position and Size the Grid Box: Center the grid box on the active site of the kinase. If a co-crystallized ligand was present in the original PDB file, its location is an excellent guide for centering the grid. The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation. A typical size is 25 x 25 x 25 Å. c. Save the Grid Configuration: Note down the center coordinates and dimensions of the grid box. This information will be used in the Vina configuration file.
5. Docking Simulation with AutoDock Vina: a. Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
receptor = protein.pdbqt ligand = ligand.pdbqt
6. Analysis of Results: a. Examine the Log File: The log.txt file will contain the binding affinities (in kcal/mol) for the different predicted binding modes. b. Visualize the Docking Poses: Open the receptor PDBQT file and the output.pdbqt file in a molecular visualization software like PyMOL or UCSF Chimera. c. Analyze Interactions: Analyze the top-ranked binding poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues. Compare these interactions with those of known inhibitors to validate the docking results.
Conclusion
Molecular docking is an invaluable computational tool for the study and design of novel protein kinase inhibitors based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold. The protocols and information provided herein offer a framework for researchers to investigate the binding modes and structure-activity relationships of these compounds, thereby accelerating the discovery of new and effective therapeutics. The quantitative data, while illustrative, underscores the potential of this chemical series against clinically relevant kinase targets. Further experimental validation is essential to confirm the in silico findings and to fully characterize the pharmacological profile of these promising inhibitors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low yields in their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes for the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core are addressed:
-
Intramolecular 1,3-Dipolar Cycloaddition of Tosylhydrazones
-
Synthesis via Pyrrolo[3,4-c]pyrazole-4,6-diones from Diethyl Acetylenedicarboxylate and Arylhydrazines
Route 1: Intramolecular 1,3-Dipolar Cycloaddition of Tosylhydrazones
This versatile method allows for a diastereoselective synthesis of the tetrahydropyrrolo[3,4-c]pyrazole core from readily available N-Boc-protected α-amino acids.[1]
General Experimental Workflow
Caption: General workflow for the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles via intramolecular 1,3-dipolar cycloaddition.
Troubleshooting Guide: Route 1
Question 1: My yield of the N-allyl-α-amino ketone is low. What are the possible causes and solutions?
-
Answer: Low yields in this initial step can often be attributed to incomplete reaction or side reactions.
-
Incomplete N-allylation: Ensure the use of a suitable base and allylation agent. Sodium hydride (NaH) in a dry aprotic solvent like THF is commonly effective. The reaction may require elevated temperatures or longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Epimerization: The stereocenter α to the carbonyl group can be susceptible to epimerization, especially under harsh basic conditions. It is crucial to maintain the recommended temperature and use the specified base to minimize this side reaction.[1]
-
Purification Issues: These intermediates can sometimes be challenging to purify. Column chromatography on silica gel is a standard method. Ensure proper selection of the eluent system to achieve good separation.
-
Question 2: The tosylhydrazone formation appears to be incomplete or slow. How can I improve this step?
-
Answer: The formation of the tosylhydrazone is a critical step for the subsequent cycloaddition.
-
Reaction Conditions: This condensation reaction is typically carried out at elevated temperatures (e.g., 85°C). Ensure the temperature is maintained consistently.[1] The reaction time is also crucial; a typical duration is 2 hours.[1]
-
Reagent Purity: Use high-purity tosylhydrazide. Impurities can interfere with the reaction.
-
Solvent: A suitable solvent, such as 1,4-dioxane, is often used. Ensure the solvent is dry, as water can hinder the condensation.
-
Question 3: I am observing a low yield in the final intramolecular 1,3-dipolar cycloaddition step. What could be wrong?
-
Answer: This is the key ring-forming step, and several factors can impact its efficiency.
-
Base Strength and Stoichiometry: A strong base is required to induce the decomposition of the tosylhydrazone to the diazo intermediate. Potassium carbonate (K2CO3) is commonly used in excess (e.g., 6 equivalents).[1] Insufficient base will result in incomplete reaction.
-
Temperature: The cycloaddition step requires a higher temperature than the tosylhydrazone formation, typically around 110°C.[1] Inadequate heating will lead to a sluggish reaction.
-
Side Reactions: The diazo intermediate is reactive and can undergo side reactions if the intramolecular cycloaddition is not efficient. Common side reactions include Wolff rearrangement or intermolecular reactions if the concentration is too high. Running the reaction at high dilution can favor the intramolecular pathway.
-
One-Pot vs. Stepwise: While a one-pot procedure (tosylhydrazone formation followed by cycloaddition without isolation) is efficient, sometimes isolating the tosylhydrazone before proceeding can improve the overall yield by allowing for purification of the intermediate.
-
Potential Side Reactions: Route 1
Caption: Potential reaction pathways for the diazo intermediate in Route 1.
Experimental Protocol: Intramolecular 1,3-Dipolar Cycloaddition
This protocol is adapted from the diastereoselective synthesis of tetrahydropyrrolo[3,4-c]pyrazoles.[1]
-
Tosylhydrazone Formation: To a solution of the N-allyl-α-amino ketone (1.0 mmol) in 1,4-dioxane (5 mL), add tosylhydrazide (1.2 mmol). Heat the mixture at 85°C for 2 hours.
-
Cycloaddition: To the reaction mixture, add potassium carbonate (6.0 mmol) and heat at 110°C for 12 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the this compound.
| Parameter | Condition | Expected Yield (%) | Reference |
| Temperature | 85°C (hydrazone), 110°C (cycloaddition) | 60-80 | [1] |
| Base | K2CO3 (6 equiv.) | 60-80 | [1] |
| Solvent | 1,4-Dioxane | 60-80 | [1] |
Route 2: Synthesis via Pyrrolo[3,4-c]pyrazole-4,6-diones
This route involves the initial formation of a pyrazole ring followed by annulation to construct the pyrrolo[3,4-c]pyrazole-4,6-dione scaffold.
General Experimental Workflow
Caption: General workflow for the synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones.
Troubleshooting Guide: Route 2
Question 1: The initial condensation between the arylhydrazine and diethyl acetylenedicarboxylate gives a low yield of the 5-hydroxypyrazole. What could be the issue?
-
Answer: This is a crucial first step, and its success depends on several factors.
-
Base: A base such as triethylamine (Et3N) is often used to facilitate the reaction. Ensure the correct stoichiometry of the base is used.
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for an extended period (e.g., 20 hours).[2] Incomplete reaction may occur if the time is too short.
-
Purity of Starting Materials: Use freshly distilled diethyl acetylenedicarboxylate and pure arylhydrazine. Impurities can lead to undesired side products.
-
Workup: The workup procedure, often involving an acidic wash, is important for isolating the product. Ensure the pH is adjusted correctly to precipitate or extract the desired compound.
-
Question 2: I am having trouble with the annulation step to form the final pyrrolo[3,4-c]pyrazole-4,6-dione. The yield is poor.
-
Answer: The cyclization to form the second ring can be challenging.
-
Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) is a common reagent for this step.[2] Ensure it is of high quality and used in sufficient excess (e.g., 3 equivalents).
-
Anhydrous Conditions: This reaction is sensitive to moisture. Use dry solvents (e.g., DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time: The reaction may require a prolonged period at room temperature (e.g., 24 hours) to go to completion.[2] Monitor the reaction by TLC.
-
Substrate Reactivity: The nature of the substituents on the pyrazole ring can influence the ease of cyclization. Electron-withdrawing groups may deactivate the ring, requiring harsher conditions.
-
Question 3: I am observing the formation of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
-
Answer: The formation of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents.
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the regioselectivity. For instance, some reactions show better selectivity in aprotic dipolar solvents compared to protic solvents like ethanol.
-
Steric and Electronic Effects: The regioselectivity is often governed by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. A careful analysis of these factors can help in predicting the major regioisomer.
-
Purification: If a mixture of regioisomers is unavoidable, careful purification by column chromatography or crystallization may be required to isolate the desired isomer.
-
Experimental Protocol: Synthesis of 3-Chloro-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
This protocol is adapted from a reported synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones.[2]
-
Synthesis of the Precursor Acid: The synthesis begins with the condensation of p-tolylhydrazine hydrochloride and diethyl acetylenedicarboxylate to yield a 5-hydroxypyrazole, which is then converted to the corresponding carboxylic acid amide through a series of functional group transformations.
-
Annulation to form the Dione: To a suspension of the pyrazole carboxamide precursor (1.0 mmol) in dry DCM (10 mL) under an inert atmosphere, add 1,1'-carbonyldiimidazole (3.0 mmol). Stir the mixture for 24 hours at room temperature.
-
Workup and Purification: Remove the solvent under reduced pressure. Purify the crude product by flash chromatography using an appropriate eluent (e.g., ethyl acetate/petroleum ether) to yield the desired dione.
| Step | Key Reagents | Typical Yield (%) | Reference |
| Condensation | Diethyl acetylenedicarboxylate, Arylhydrazine, Et3N | 65-70 | [2] |
| Annulation | 1,1'-Carbonyldiimidazole (CDI) | 80-86 | [2] |
General Troubleshooting Logic
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Purification of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary purification techniques for this class of compounds are:
-
Recrystallization: Effective for obtaining highly crystalline final products, assuming a suitable solvent or solvent system can be identified.
-
Column Chromatography: The most versatile method for separating the target compound from soluble impurities, unreacted starting materials, and reaction byproducts. Both normal-phase (silica gel) and reverse-phase chromatography can be employed.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving high purity, especially for challenging separations of closely related isomers or for final purification of small quantities of material.[1]
Q2: How do I choose the best purification method for my specific derivative?
A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.
-
For crude solids from the reaction work-up, recrystallization is a good first choice if the purity is already reasonably high.
-
If the crude material is an oil or contains multiple impurities, column chromatography is generally the most effective primary purification step.[2]
-
For the separation of regioisomers or enantiomers, or when very high purity (>98%) is required for biological assays, preparative HPLC is often necessary.[2]
Q3: What are some common solvents for the recrystallization of pyrazole derivatives?
A3: Common solvents for the recrystallization of pyrazole derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate. The ideal solvent will dissolve the compound when hot but result in low solubility at room temperature or below.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Suggested Solution |
| Compound is highly polar and is retained on the silica gel. | Deactivate the silica gel with triethylamine or ammonia in methanol before packing the column. This can help prevent strong adsorption of basic nitrogen-containing compounds.[3] Alternatively, switch to a reverse-phase C18 silica column.[3] |
| Improper mobile phase selection. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides a retention factor (Rf) of 0.2-0.4 for the target compound. |
| Compound degradation on silica gel. | If the compound is sensitive to acidic conditions, consider using neutral alumina as the stationary phase or deactivating the silica gel as mentioned above. |
| Co-elution with impurities. | A shallower gradient or isocratic elution with a finely tuned solvent system may be necessary to improve separation. |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Suggested Solution |
| Unreacted starting materials (e.g., hydrazines, dicarbonyl compounds). | If the starting material has a different polarity, optimize the column chromatography conditions. If it has similar polarity, consider a chemical quench or extraction in the work-up procedure to remove it before chromatography. |
| Formation of regioisomers. | The formation of regioisomers is a common challenge in pyrazole synthesis. Separation often requires careful column chromatography, potentially with a less polar solvent system to accentuate small polarity differences. In some cases, preparative HPLC is the only effective method. |
| Residual catalyst or reagents. | Ensure the work-up procedure includes appropriate aqueous washes to remove catalysts and reagents (e.g., acid or base washes). |
| Inseparable byproduct. | If a byproduct has very similar properties to the desired product, a different purification technique may be necessary (e.g., recrystallization if the byproduct has different solubility, or derivatization to alter its properties followed by removal and deprotection). |
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
| Potential Cause | Suggested Solution | | Solution is supersaturated. | Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a seed crystal of the pure compound if available. | | Cooling rate is too fast. | Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Rapid cooling can lead to the formation of oils or very small crystals that are difficult to filter. | | Incorrect solvent or solvent mixture. | The compound may be too soluble in the chosen solvent. Add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the warm solution until slight turbidity appears, then allow it to cool slowly. Common mixed solvent systems include ethanol/water and ethyl acetate/hexane. | | Presence of impurities. | Impurities can inhibit crystallization. It may be necessary to first purify the compound by column chromatography to remove these impurities and then attempt recrystallization. |
Experimental Protocols
General Work-up Procedure
A common work-up procedure for the synthesis of pyrrolo[3,4-c]pyrazole derivatives involves quenching the reaction, followed by extraction. For instance, after completion of the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]
Protocol 1: Normal-Phase Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the top of the packed column.
-
Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, a gradient of 0% to 20% ethyl acetate in hexane is a common starting point.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. An ideal solvent will fully dissolve the compound when hot and show low solubility when cool.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.
Quantitative Data Summary
The following table summarizes typical purification outcomes for related pyrazole derivatives as reported in the literature. Note that yields and purity are highly dependent on the specific substrate and reaction conditions.
| Purification Method | Compound Type | Eluent/Solvent | Purity | Yield | Reference |
| Column Chromatography | Pyrazole fused piperidine | Hexane:Ethyl Acetate (1:1) | - | 30% | [2] |
| Column Chromatography | Pyrazole fused piperidine | Hexane:Ethyl Acetate (1:2) | - | 63% | [2] |
| Recrystallization | Pyrazole derivative | Ethanol | >95% | - | [5] |
| Preparative HPLC | Isoflavonoids | Methanol/Water/Acetic Acid | >98% | - | [6] |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Decision tree for selecting a purification technique based on impurity type.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Tetrahydropyrrolo[3,4-c]pyrazole Compounds for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tetrahydropyrrolo[3,4-c]pyrazole compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My tetrahydropyrrolo[3,4-c]pyrazole compound is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility for in vitro assays?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like tetrahydropyrrolo[3,4-c]pyrazoles, which are often investigated as kinase inhibitors. The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of organic molecules due to its strong solubilizing capacity.
-
Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your assay low, typically below 0.5% (v/v), to avoid impacting the biological activity of your target.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What causes this and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," occurs when the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit in that medium. As the DMSO is diluted, its ability to keep the hydrophobic compound in solution decreases.
Troubleshooting Strategies:
-
Lower Final Concentration: The simplest approach is to test your compound at a lower final concentration.
-
Intermediate Dilution: Perform serial dilutions of your high-concentration stock in the organic solvent first to lower the starting concentration before the final dilution into the aqueous buffer.
-
Co-solvents: Introduce a water-miscible co-solvent to the aqueous buffer to increase the overall solvent polarity.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.
-
Solubility Enhancers: Utilize excipients like surfactants or cyclodextrins to improve and maintain the solubility of your compound.
Q3: What are co-solvents and how do I use them to improve the solubility of my tetrahydropyrrolo[3,4-c]pyrazole compound?
A3: Co-solvents are organic solvents that are miscible with water and can be added to aqueous buffers to increase the solubility of hydrophobic compounds.
Common Co-solvents for Biological Assays:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
For a detailed methodology, refer to the Experimental Protocols section.
Q4: How does pH affect the solubility of pyrazole-containing compounds?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution. Pyrazole-containing compounds often have basic nitrogen atoms that can be protonated at acidic pH. This protonation increases the polarity of the molecule, thereby enhancing its aqueous solubility. For weakly basic compounds, adjusting the pH of the buffer to be 1-2 units below the compound's pKa can significantly improve solubility.
Q5: What are surfactants and cyclodextrins, and how can they help with solubility issues?
A5: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium. Common non-ionic surfactants used in biological assays include Tween® 80 and Pluronic® F-68.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic guest molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose. One study demonstrated that forming an inclusion complex of a dihydropyrazolo[3,4-c]pyrazole derivative with β-cyclodextrin increased its stability and biological activities.[1]
Data Presentation: Solubility of Kinase Inhibitors
Table 1: Solubility of Selected Kinase Inhibitors in Various Solvents
| Kinase Inhibitor | Solvent | Solubility | Reference |
| Gefitinib | DMSO | ≥ 46 mg/mL | N/A |
| Ethanol | ~1 mg/mL | N/A | |
| Water | < 0.1 mg/mL | N/A | |
| Erlotinib | DMSO | ~28 mg/mL | N/A |
| Methanol | ~6 mg/mL | N/A | |
| Water | Insoluble | N/A | |
| Celecoxib | DMSO | ~16.6 mg/mL | |
| Ethanol | ~25 mg/mL | ||
| Water | ~0.005 mg/mL |
Table 2: Effect of pH on the Solubility of a Representative Weakly Basic Kinase Inhibitor
| pH | Aqueous Solubility (µg/mL) |
| 1.2 | > 1000 |
| 4.5 | 250 |
| 6.8 | 5 |
| 7.4 | < 1 |
Data is illustrative and based on typical profiles for weakly basic kinase inhibitors.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Equilibrate: Allow the vial containing the lyophilized tetrahydropyrrolo[3,4-c]pyrazole compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial for several minutes to facilitate dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution to 37°C for 5-10 minutes. Note: Confirm the thermal stability of your compound before applying heat.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with a Co-solvent
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO as described in Protocol 1.
-
Select Co-solvent: Choose a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Prepare Co-solvent/Aqueous Buffer Mixture: Prepare your aqueous assay buffer containing the desired percentage of the co-solvent (e.g., 10% ethanol in phosphate-buffered saline).
-
Dilution: Add the DMSO stock solution to the co-solvent/buffer mixture to achieve the final desired compound concentration. Ensure the final DMSO concentration remains below 0.5%.
Protocol 3: Enhancing Solubility through pH Adjustment
-
Determine pKa: If the pKa of your tetrahydropyrrolo[3,4-c]pyrazole derivative is known or can be predicted, proceed. Many pyrazole-containing compounds are weakly basic.
-
Buffer Preparation: Prepare an aqueous buffer with a pH at least 1-2 units below the pKa of your compound. For example, if the pKa is 6.5, a buffer with a pH of 4.5-5.5 would be appropriate.
-
Prepare Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.
-
Dilution: Dilute the DMSO stock solution directly into the acidic aqueous buffer to the final desired concentration.
Protocol 4: Using Cyclodextrins to Improve Solubility
-
Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HPβCD) in your aqueous assay buffer. Concentrations can range from 1% to 10% (w/v) or higher, depending on the required solubility enhancement.
-
Prepare Compound Stock: Prepare a high-concentration stock solution of your compound in DMSO.
-
Complexation: Add the DMSO stock solution to the HPβCD-containing buffer.
-
Equilibration: Gently mix the solution and allow it to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The final concentration exceeds the thermodynamic solubility. | Decrease the final compound concentration. Use a co-solvent (Protocol 2). Adjust the buffer pH if the compound is ionizable (Protocol 3). Use a solubility enhancer like cyclodextrin (Protocol 4). |
| IC50 values are not reproducible between experiments. | Inconsistent compound solubility or precipitation during the assay. | Ensure the stock solution is fully dissolved before each use. Prepare fresh dilutions for each experiment. Visually inspect assay plates for any signs of precipitation. Consider pre-incubating the compound in the assay buffer to check for precipitation over the time course of the experiment. |
| Assay signal is low or absent, suggesting no compound activity. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | Confirm compound solubility under the assay conditions using a kinetic solubility assay. Implement solubility enhancement strategies to increase the concentration of the dissolved compound. |
| Compound appears to have "non-specific" activity or inhibits multiple unrelated targets. | Compound aggregation at high concentrations can lead to non-specific inhibition. | Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) in the assay buffer to prevent aggregation. Test the compound at a range of concentrations to identify a dose-response relationship. |
Visualizations
Workflow for addressing solubility issues of tetrahydropyrrolo[3,4-c]pyrazole compounds.
References
Optimizing reaction conditions for pyrazole ring formation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing pyrazole ring formation reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
You've set up your reaction to synthesize a pyrazole, but upon analysis, you find a very low yield of your desired product, or none at all.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Incorrect Stoichiometry | Ensure a 1:1 molar ratio of the 1,3-dicarbonyl compound to the hydrazine derivative. An excess of one reactant can lead to side reactions. |
| Sub-optimal pH | The reaction is often acid-catalyzed. If the medium is too neutral or basic, the reaction rate will be slow. If it's too acidic, the hydrazine can be protonated, reducing its nucleophilicity. Aim for a mildly acidic pH, typically between 3 and 6. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common. |
| Poor Quality Reagents | Verify the purity of your starting materials. Impurities in the 1,3-dicarbonyl compound or the hydrazine can inhibit the reaction or lead to unwanted byproducts. |
| Inappropriate Solvent | The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are often effective as they can facilitate proton transfer. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low pyrazole yield.
Issue 2: Formation of Multiple Products and Side Reactions
Your reaction yields a complex mixture of products, making purification difficult and reducing the yield of the desired pyrazole isomer.
Common Side Reactions and Their Mitigation
| Side Product | Cause | Mitigation Strategy |
| Isomeric Pyrazoles | Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two regioisomers. | Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of one isomer. Alternatively, use a symmetrical dicarbonyl or hydrazine if the target molecule allows. |
| Hydrazone Intermediate | Incomplete cyclization of the initial hydrazone intermediate. | Increase the reaction time or temperature. Ensure the pH is sufficiently acidic to catalyze the cyclization step. |
| N-Acyl Pyrazole | Reaction with an acylhydrazine can sometimes lead to N-acylation as a side reaction. | Control the reaction temperature and consider using a milder catalyst. |
Regioisomer Formation Pathway
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
Issue 3: Difficult Product Purification
The desired pyrazole product is difficult to isolate from the reaction mixture due to the presence of starting materials, side products, or a viscous reaction mass.
Purification Strategies
| Problem | Suggested Solution |
| Product is an Oil | Try to induce crystallization by scratching the flask with a glass rod, seeding with a crystal of the product, or cooling the solution. If it remains an oil, purification by column chromatography is recommended. |
| Poor Separation in Column Chromatography | Screen different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides good separation between your product and impurities. A gradient elution may be necessary. |
| Product Co-elutes with a Starting Material | If the starting material is basic (e.g., hydrazine), an acid wash of the organic extract before chromatography can remove it. If the dicarbonyl is acidic, a basic wash may be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
The Knorr pyrazole synthesis and related condensations of 1,3-dicarbonyl compounds (or their equivalents) with hydrazines are the most widely used methods. Variations include using α,β-unsaturated ketones and aldehydes as precursors.
Q2: How does the choice of hydrazine derivative affect the reaction?
The substituent on the hydrazine (R-NHNH₂) will become the substituent on one of the nitrogen atoms of the pyrazole ring. The nucleophilicity of the hydrazine can also be affected by the nature of this substituent. Electron-withdrawing groups may slow down the reaction.
Q3: Can I use a hydrated hydrazine salt (e.g., hydrazine hydrate)?
Yes, hydrazine hydrate is a common and convenient source of hydrazine. The water is often compatible with the reaction conditions, especially when using a protic solvent like ethanol.
Q4: What is a typical experimental protocol for a simple pyrazole synthesis?
Synthesis of 3,5-dimethylpyrazole
-
Reactants: To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (0.5 g, 10 mmol).
-
Catalyst (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or heat to reflux for 30 minutes for a faster reaction.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting residue can often be recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 3,5-dimethylpyrazole.
Experimental Workflow for Pyrazole Synthesis
Caption: General experimental workflow for pyrazole synthesis.
Overcoming side product formation in tetrahydropyrrolo[3,4-c]pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyrrolo[3,4-c]pyrazole derivatives.
Troubleshooting Guides and FAQs
FAQs
Q1: My overall yield for the tetrahydropyrrolo[3,4-c]pyrazole synthesis is consistently low. What are the common causes?
Low yields can stem from several factors throughout the multi-step synthesis. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in precursors, such as the 1,4-dicarbonyl compound or hydrazine derivatives, can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.
-
Suboptimal Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization for your specific substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Incomplete Cyclization: Both the initial pyrazole formation and the subsequent pyrrole ring closure may not go to completion. This can be due to insufficiently reactive starting materials or non-ideal reaction conditions.
-
Side Product Formation: The formation of undesired side products can significantly consume starting materials and lower the yield of the target molecule.
Q2: I am observing the formation of two regioisomers during the initial pyrazole synthesis. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
To improve regioselectivity:
-
Solvent Choice: Aprotic dipolar solvents can sometimes provide better regioselectivity compared to protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.
-
pH Control: The pH of the reaction medium can influence the site of nucleophilic attack. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.
Q3: During the pyrrole ring formation step, I am isolating a significant amount of a furan derivative. How can this be prevented?
The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis, which is often used for the pyrrole ring closure. This occurs through a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl precursor before the amine can react.
To minimize furan formation:
-
Control of Acidity: Strongly acidic conditions favor furan formation. The reaction should be run under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the desired pyrrole formation without promoting the furan side reaction.
-
Reagent Stoichiometry: Using an excess of the primary amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.
Q4: In a 1,3-dipolar cycloaddition approach using a diazo compound, I have observed an unexpected oxadiazoline side product. What could be the cause?
In the 1,3-dipolar cycloaddition of diazopropane with certain maleimides, the formation of a Δ³-1,3,4-oxadiazoline has been reported as an unexpected side product. The mechanism for the formation of this specific side product is not always fully elucidated and can be substrate-dependent. Careful characterization of byproducts is essential to identify such alternative reaction pathways.
Troubleshooting Flowchart
Caption: A general troubleshooting workflow for low yields and side product formation.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrrolo[3,4-c]pyrazole-4,6-dione Synthesis
| Entry | Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amide-acid | 1,1'-Carbonyldiimidazole | DCM | Room Temp. | 24 | 80-86 |
| 2 | Chloro-pyrazole | Arylboronic acid | Dioxane | 130 (Microwave) | 1.5 | 60-79 |
| 3 | Chloro-pyrazole | Amine | Dioxane | 100 | 18 | 41-75 |
Data adapted from a multi-step synthesis of pyrrolo[3,4-c]pyrazole-4,6-diones. Yields are for the specified cyclization or cross-coupling step.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones
This protocol describes the final cyclization step to form the pyrrolo-dione ring system from a pyrazole precursor bearing carboxylic acid and amide functionalities.
-
Preparation: Suspend the pyrazole-amide-acid precursor (1.0 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (3.0 eq.) to the suspension.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash chromatography (e.g., using an ethyl acetate/petroleum ether gradient) to yield the desired pyrrolo[3,4-c]pyrazole-4,6-dione.
Visualizations
Paal-Knorr Pyrrole Synthesis: Main Reaction vs. Side Reaction
References
Technical Support Center: Enhancing the Potency of Tetrahydropyrrolo[3,4-c]pyrazole Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with tetrahydropyrrolo[3,4-c]pyrazole inhibitors. The following sections address common challenges encountered during synthesis, optimization, and biological evaluation, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Synthesis and Chemistry
Question 1: What are the common starting materials and synthetic routes for constructing the tetrahydropyrrolo[3,4-c]pyrazole core?
The synthesis of the tetrahydropyrrolo[3,4-c]pyrazole scaffold can be approached through several routes, often involving cycloaddition reactions. A common method is the 1,3-dipolar cycloaddition of in situ generated diazo compounds with suitable dipolarophiles. For instance, a multicomponent process can be employed where diazo derivatives are generated in situ from aldehydes and tosylhydrazines, which then react with a dipolarophile to form the pyrazole ring. Another approach involves the intramolecular cycloaddition of nitrile imines to furnish the pyrrolo[3,4-c]pyrazole derivatives.
The selection of the specific synthetic route often depends on the desired substitution pattern on the final molecule. For example, starting from substituted hydrazines and dicarbonyl compounds can provide access to a variety of substituted pyrazoles which can then be further elaborated.
Question 2: We are observing low yields and side product formation during the alkylation of the tetrahydropyrrolo[3,4-c]pyrazole core. How can we improve this?
Alkylation of unsymmetrically substituted pyrazoles can often lead to a mixture of N-1 and N-2 alkylated isomers, which can complicate purification and reduce the yield of the desired product. The ratio of these isomers is influenced by the nature of the substituents on the pyrazole ring and the reaction conditions, such as the solvent and base used.
To improve the regioselectivity of the alkylation:
-
Steric Hindrance: Introducing a bulky substituent at a position adjacent to one of the nitrogen atoms can sterically hinder alkylation at that nitrogen, favoring substitution at the other nitrogen.
-
Protecting Groups: Employing a protecting group strategy can be effective. One of the nitrogen atoms can be selectively protected, allowing for alkylation at the other nitrogen, followed by deprotection.
-
Reaction Conditions: A systematic screen of solvents with varying polarity and different bases (e.g., NaH, K2CO3, Cs2CO3) can help in optimizing the reaction to favor the formation of one isomer over the other.
Question 3: How can we introduce diverse functional groups at specific positions of the pyrrolo[3,4-c]pyrazole scaffold to explore the structure-activity relationship (SAR)?
Introducing chemical diversity is crucial for optimizing the potency and selectivity of inhibitors. For the tetrahydropyrrolo[3,4-c]pyrazole core, several positions are amenable to modification. A promising strategy is to functionalize the core at a key position, such as with a halogen, which can then serve as a handle for various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents. For instance, a 6-chloropyrrolo[3,4-c]pyrazole derivative can be a versatile intermediate for such late-stage functionalization.[1]
Structure-Activity Relationship (SAR) and Potency Improvement
Question 4: What are the key structural features of tetrahydropyrrolo[3,4-c]pyrazole inhibitors that are critical for high potency?
The structure-activity relationship (SAR) of tetrahydropyrrolo[3,4-c]pyrazole inhibitors is highly dependent on the specific biological target. However, some general principles have emerged from various studies. For instance, in the context of N-type calcium channel inhibitors, substitutions on the pyrazole nitrogen and the pyrrolidine ring have been shown to significantly impact potency.[2] Similarly, for TRK inhibitors, rational drug design strategies have led to the identification of potent compounds by modifying substituents on the core scaffold.[3]
Key interactions often involve hydrogen bonds and π-π stacking with amino acid residues in the target's active site. The pyrazole ring itself can participate in π-π interactions, while the nitrogen atoms can act as hydrogen bond acceptors. The substituents at various positions can be optimized to enhance these interactions and occupy specific pockets within the binding site.[4]
Question 5: We have a lead compound with moderate potency. What strategies can we employ to improve its inhibitory activity?
Improving the potency of a lead compound typically involves a multi-pronged approach:
-
Structure-Based Drug Design (SBDD): If a crystal structure of the target protein in complex with an inhibitor is available, or a reliable homology model can be generated, SBDD can guide the design of new analogs with improved binding affinity. This can involve identifying key interactions and designing modifications to enhance them.
-
Pharmacophore Modeling: In the absence of a crystal structure, a pharmacophore model can be developed based on a set of known active compounds. This model highlights the essential chemical features required for activity and can be used to guide the design of new molecules.[3]
-
Systematic SAR Exploration: As discussed in Question 3, systematically modifying different positions of the tetrahydropyrrolo[3,4-c]pyrazole core with a variety of functional groups can help identify key regions for potency enhancement.
-
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve potency, selectivity, and pharmacokinetic properties. The pyrazole ring itself is often considered a bioisostere for other aromatic rings.[4]
Question 6: How can we improve the selectivity of our tetrahydropyrrolo[3,4-c]pyrazole inhibitors against other related kinases or channels?
Achieving selectivity is a common challenge in drug discovery. Strategies to improve selectivity include:
-
Exploiting Structural Differences: Careful analysis of the structural differences in the binding sites of the target and off-target proteins can reveal opportunities for designing selective inhibitors. Modifications can be made to the inhibitor to introduce steric clashes with residues in the off-target protein or to form specific interactions only possible with the target protein.
-
Kinase Selectivity Profiling: Screening the inhibitors against a panel of related kinases can identify selectivity liabilities. The results of this profiling can then inform the next round of medicinal chemistry efforts to mitigate off-target activities.[3]
-
Saturation Strategy: A "saturation strategy" focusing on specific regions of the molecule can help in improving selectivity and physicochemical properties.[5]
Biological Evaluation
Question 7: What are the standard in vitro assays to determine the potency of tetrahydropyrrolo[3,4-c]pyrazole inhibitors?
The choice of in vitro assay depends on the biological target. For kinase inhibitors, a common method is a competitive binding assay to determine the inhibition constant (Ki). For example, for Protein Kinase C (PKC) inhibitors, Ki values can be determined against different isoforms like PKCβII.[6] For ion channel blockers, electrophysiology assays are the gold standard to measure the inhibition of ion currents.
Cell-based assays are also crucial to confirm the activity of the inhibitors in a more physiological context. For instance, for anticancer agents, cell proliferation assays using relevant cancer cell lines are performed to determine the GI50 (concentration for 50% growth inhibition) or IC50 values.[7]
Question 8: We are observing a discrepancy between the in vitro biochemical potency and the cellular activity of our compounds. What could be the reasons?
Discrepancies between biochemical and cellular potency are common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (ABCB1), which actively transport it out of the cell.
-
Metabolic Instability: The compound could be rapidly metabolized within the cell, leading to a lower effective concentration at the target.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target.
Troubleshooting these issues may involve conducting cell permeability assays (e.g., Caco-2 assays), checking for efflux pump liability, and performing metabolic stability studies in liver microsomes.[5]
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
| Compound ID | Target | Assay Type | Potency (IC50/Ki) | Reference |
| 19m | TRKs | Kinase Assay | IC50 = (not specified, but potent) | [3] |
| Various | PKCβII | Kinase Assay (Ki) | 0.1 - 181 nM | [6] |
| 7 | ATR | pChk1 cell assay | IC50 = (not specified, but potent) | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-chloro-pyrrolo[3,4-c]pyrazole derivative with a boronic acid.
-
Reaction Setup: To a microwave vial, add the 6-chloro-pyrrolo[3,4-c]pyrazole (1.0 eq.), the desired boronic acid (1.5 eq.), and K2CO3 (3.0 eq.).
-
Solvent and Degassing: Add dry dioxane as the solvent and degas the mixture for 15 minutes with argon or nitrogen.
-
Catalyst Addition: Add Pd(PPh3)4 (0.10 eq.) to the reaction mixture.
-
Reaction: Seal the vial and heat it in a microwave reactor at 100 °C for 1 hour.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
General Protocol for In Vitro Kinase Assay
This protocol provides a general outline for determining the inhibitory activity of a compound against a target kinase.
-
Reagents: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (using [γ-33P]ATP) or fluorescence/luminescence-based assays that use specific antibodies to detect the phosphorylated product.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
Reducing off-target effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives. The focus is on understanding and mitigating off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound derivatives?
A1: This class of compounds has been primarily developed as potent inhibitors of protein kinases. Specific derivatives have shown high affinity for Aurora kinases (A, B, and C) and Cyclin-Dependent Kinases (CDK2), which are key regulators of cell division.[1][2][3][4][5][6] Due to their significant role in mitosis, these kinases are attractive targets for anticancer therapies.[3][6]
Q2: What are the known off-target effects of this compound class, and why are they a concern?
A2: Off-target effects are unintended interactions with other cellular components. For this compound derivatives, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common issue.[1][3] For example, Danusertib (PHA-739358) also inhibits receptor tyrosine kinases like Abl, Ret, FGFR-1, and TrkA.[1][7][8] Similarly, AT9283 inhibits JAK2/3 and Abl (including the T315I mutant).[9][10][11] These unintended interactions can lead to unexpected experimental results, cellular toxicity, and misinterpretation of the compound's biological role.[12]
Q3: My cells exhibit a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the primary target. What could be the cause?
A3: This is a classic indication of a potential off-target effect. The observed phenotype may be a consequence of inhibiting one or more unintended kinase targets.[12] It is crucial to validate that the phenotype is a direct result of on-target inhibition.[12]
Q4: How can I confirm that my observed cellular effect is due to on-target, rather than off-target, inhibition?
A4: Several strategies can be employed to distinguish on-target from off-target effects:
-
Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.
-
Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition in the cell and identify affected off-target pathways.[13][14][15][16]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of the compound to the intended target within a cellular environment.[17][18][19][20]
Q5: My inhibitor is potent in biochemical assays but less effective in cell-based assays. What are the potential reasons?
A5: This discrepancy can arise from several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
High Intracellular ATP Concentration: Many kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to reduced potency compared to biochemical assays where ATP concentrations are often lower.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized within the cellular environment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | Reagent variability (enzyme, substrate, ATP), inconsistent incubation times, temperature fluctuations. | Qualify new batches of reagents. Use an ATP concentration near the Km value for the kinase. Ensure precise and consistent timing and temperature control. |
| High background signal in kinase assays | Compound interference with detection reagents (e.g., luciferase), compound aggregation. | Run a "no enzyme" control to check for direct interference. Include a detergent like 0.01% Triton X-100 in the assay buffer to prevent aggregation. |
| Unexpected cell toxicity or phenotype | Off-target kinase inhibition. | Perform a dose-response experiment to find the lowest effective concentration. Validate on-target effects using a structurally unrelated inhibitor or a rescue experiment. Use phosphoproteomics or CETSA to identify off-target engagement. |
| Discrepancy between biochemical and cellular potency | Poor cell permeability, high intracellular ATP, drug efflux, compound instability. | Assess cell permeability using methods like PAMPA. Measure compound stability in cell culture medium and microsomes. Use cell lines with varying efflux pump expression. |
| Difficulty confirming target engagement in cells | The compound does not bind to the target in the cellular environment. | Perform a Cellular Thermal Shift Assay (CETSA) to directly measure target binding in intact cells or cell lysates.[17][18][19][20] |
Data Presentation
Kinase Selectivity Profile of Danusertib (PHA-739358)
| Kinase Target | IC50 (nM) | Target Type |
| Aurora A | 13 | On-Target |
| Aurora B | 79 | On-Target |
| Aurora C | 61 | On-Target |
| Abl | 25 | Off-Target |
| FGFR1 | 47 | Off-Target |
| Ret | 31 | Off-Target |
| TrkA | 31 | Off-Target |
Data compiled from multiple sources.[1][2][7][8]
Kinase Inhibition Profile of AT9283
| Kinase Target | IC50 Range (nM) | Target Type |
| Aurora A | 1 - 30 | On-Target |
| Aurora B | 1 - 30 | On-Target |
| JAK2 | 1 - 30 | Off-Target |
| JAK3 | 1 - 30 | Off-Target |
| Abl (T315I) | 1 - 30 | Off-Target |
| Flt3 | 1 - 30 | Off-Target |
Data compiled from multiple sources.[9][10][11][21]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps to verify the binding of a this compound derivative to its target kinase within a cellular context.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This shift in the melting temperature (Tm) is detected by quantifying the amount of soluble protein remaining after heat treatment.[19]
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Heat Treatment:
-
Harvest and wash the cells with ice-cold PBS containing a protease inhibitor cocktail.
-
Resuspend the cells and aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[17]
-
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[19]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[17]
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the data to an unheated control.
-
Plot the percentage of soluble protein against temperature to generate melt curves for both vehicle- and compound-treated samples. A shift in the curve indicates target engagement.[19]
-
Phosphoproteomics for Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets and off-targets of a kinase inhibitor by analyzing changes in protein phosphorylation.
Principle: Kinase inhibitors alter the phosphorylation status of their direct substrates and downstream signaling components. Quantitative mass spectrometry can identify these changes across the proteome, revealing the inhibitor's on- and off-target effects.[13][14]
Methodology:
-
Cell Culture and Treatment: Grow cells to the desired confluence and treat with the this compound derivative or vehicle control at a specific concentration and for a defined time.
-
Cell Lysis and Protein Digestion:
-
Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the total peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[14]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the phosphopeptides using specialized software.
-
Compare the phosphopeptide abundance between the inhibitor-treated and control samples to identify significantly up- or down-regulated phosphorylation sites.
-
Map the regulated phosphosites to their respective proteins and signaling pathways to infer the on- and off-target kinases.
-
Visualizations
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Phosphoproteomics-based Target Identification.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 15. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Tetrahydropyrrolo[3,4-c]pyrazole-Based Drug Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahydropyrrolo[3,4-c]pyrazole-based drugs. The information is designed to help address common challenges encountered during preclinical evaluation, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to kinase inhibitors like those based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold?
Resistance to targeted therapies, including kinase inhibitors, can be categorized as primary (pre-existing) or acquired (develops after treatment).[1][2] Key mechanisms include:
-
On-Target Alterations: These are genetic changes in the drug's direct target.[2]
-
Secondary Mutations: Point mutations in the kinase domain can prevent the drug from binding effectively. A well-known example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first and second-generation EGFR inhibitors.[3]
-
Gene Amplification: Increased copies of the target gene can lead to overexpression of the kinase, effectively outcompeting the inhibitor.[1][4]
-
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the blocked pathway.[1] For instance, if a primary pathway is inhibited, a parallel pathway may be upregulated to continue driving cell proliferation and survival.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove the drug from the cancer cell, lowering its intracellular concentration to sub-therapeutic levels.[4]
-
Histological Transformation: In some cases, the cancer may change its cellular appearance and characteristics, a process known as histological transformation, rendering the initial targeted therapy ineffective.[1]
Q2: My cells are showing reduced sensitivity to my tetrahydropyrrolo[3,4-c]pyrazole compound over time. How can I determine if this is acquired resistance?
Acquired resistance is characterized by an initial positive response to the drug, followed by a relapse or progression.[2][3] To investigate this in your cell-based experiments, you can:
-
Establish a Dose-Response Curve: Compare the IC50 (half-maximal inhibitory concentration) of your compound on the parental (sensitive) cell line versus the suspected resistant cell line. A significant shift in the IC50 value indicates a change in sensitivity.
-
Long-Term Culture with Drug Pressure: Continuously culture the parental cell line in the presence of the tetrahydropyrrolo[3,4-c]pyrazole compound, gradually increasing the concentration. This can help select for and enrich a resistant cell population for further study.
-
Molecular Analysis: Analyze the suspected resistant cells for the common resistance mechanisms mentioned in Q1. This can involve gene sequencing of the target kinase, assessing gene copy number, and performing phosphoproteomic or transcriptomic analyses to identify activated bypass pathways.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. High or low confluence can affect drug response. |
| Compound Solubility | Ensure the tetrahydropyrrolo[3,4-c]pyrazole compound is fully dissolved in the vehicle (e.g., DMSO) and then diluted in media. Precipitates can lead to inaccurate concentrations.[5] |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and below a cytotoxic level (typically <0.5%).[5] |
| Plate Edge Effects | To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.[6] |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the assay reagent. |
| Microplate Reader Settings | Ensure the correct wavelength and other settings are used for your specific assay.[7] |
Issue 2: No or low target inhibition observed in Western blot analysis.
| Potential Cause | Troubleshooting Step |
| Compound Potency/Concentration | Verify the IC50 of your compound in a cell viability assay. Use concentrations around the IC50 and higher for target engagement studies. |
| Drug Permeability | The compound may have poor cell permeability or be subject to efflux.[8] Consider using cell permeability assays or efflux pump inhibitors in your experiment. |
| Inactive Kinase Target | The drug may target an inactive conformation of the kinase, which may not be the predominant form in your cellular context.[8] |
| Incorrect Antibody | Ensure the primary antibody is specific for the phosphorylated form of your target and has been validated for Western blotting. |
| Protein Degradation | Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the protein extraction process.[6] |
Issue 3: Suspected on-target resistance (mutation or amplification).
| Potential Cause | Troubleshooting Step |
| Target Gene Mutation | Sequence the kinase domain of the target gene in both parental and resistant cells to identify potential mutations that could interfere with drug binding. |
| Target Gene Amplification | Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to compare the copy number of the target gene in parental versus resistant cells. |
| Increased Target Protein Expression | Perform a Western blot to compare the total protein levels of the target kinase in sensitive and resistant cell lines. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of a compound and calculate its IC50 value.
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tetrahydropyrrolo[3,4-c]pyrazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the tetrahydropyrrolo[3,4-c]pyrazole compound in complete medium. Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.
Protocol 2: Western Blot for Target Phosphorylation
This protocol is used to assess the inhibition of a specific kinase by measuring the phosphorylation status of its direct downstream target.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the tetrahydropyrrolo[3,4-c]pyrazole compound at various concentrations for a specified time.[6]
-
Protein Extraction: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[6]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) target protein or a housekeeping protein like GAPDH.
Visualizations
Caption: Overview of key resistance mechanisms to targeted kinase inhibitors.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Handling and storage guidelines for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its dihydrochloride salt.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound dihydrochloride?
It is recommended to store the compound at room temperature in a tightly sealed container, under an inert atmosphere to prevent degradation.[1][2]
2. What are the primary hazards associated with this compound?
This compound dihydrochloride is classified as an irritant. It is harmful if swallowed and may cause skin irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.
3. Is there any information available on the solubility of this compound?
While specific quantitative solubility data is limited in publicly available resources, pyrazole derivatives, in general, exhibit a range of solubilities. For experimental purposes, it is recommended to perform small-scale solubility tests in the desired solvents, such as DMSO, ethanol, or water, to determine the optimal conditions for your specific application.
4. How should I prepare a stock solution?
Due to the limited data on long-term stability in solution, it is advisable to prepare fresh solutions for each experiment. If a stock solution must be prepared, it is recommended to use an anhydrous solvent like DMSO, store it at -20°C or -80°C in small aliquots, and protect it from light to minimize degradation. A preliminary stability test for your specific experimental conditions is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve in the chosen solvent. | The compound may have low solubility in that specific solvent. | Try gentle warming or sonication to aid dissolution. If the compound still does not dissolve, consider using an alternative solvent. It is recommended to start with small quantities to test solubility in different solvents like DMSO or ethanol. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or handling. The solution may not be stable under the experimental conditions. | Always store the solid compound under an inert atmosphere and protected from moisture.[1][2] Prepare solutions fresh before use. If using a stock solution, ensure it has been stored properly at low temperature and protected from light. Perform a quality control check of the compound if degradation is suspected. |
| Precipitation is observed in the stock solution over time. | The solution may be supersaturated, or the compound may be degrading, leading to the formation of insoluble byproducts. The storage temperature may be too high. | If precipitation occurs, try to gently warm the solution to redissolve the compound. If this fails, the solution should be discarded and a fresh one prepared. When preparing stock solutions, ensure the concentration is not above the solubility limit at the storage temperature. Store aliquots at -20°C or -80°C. |
Quantitative Data Summary
Published quantitative data on the physicochemical properties of this compound is limited. The following table summarizes available information for the dihydrochloride form.
| Property | Value | Source |
| Molecular Formula | C₅H₉Cl₂N₃ | [1] |
| Molecular Weight | 182.05 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | Room Temperature | [1][2] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly specific to the research application. This compound and its derivatives have been investigated as kinase inhibitors, including for Aurora-A kinase.[3] For such studies, a general workflow would involve:
-
Preparation of Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Kinase Activity Assay: In a microplate format, combine the kinase, its substrate, and ATP with varying concentrations of the inhibitor.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Measure the kinase activity, often by quantifying the amount of phosphorylated substrate, using methods such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Determine the IC₅₀ value of the compound by plotting the inhibition of kinase activity against the compound concentration.
Visualizations
The following diagrams illustrate key logical workflows for handling and experimental use of this compound.
References
Validation & Comparative
Validating the Mechanism of Action of a Tetrahydropyrrolo[3,4-c]pyrazole-Based Mps1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tetrahydropyrrolo[3,4-c]pyrazole-based Monopolar Spindle 1 (Mps1) kinase inhibitor, CCT251455, with other known Mps1 inhibitors. We present supporting experimental data, detailed protocols for mechanism-of-action validation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Mps1 Inhibition
Monopolar Spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[1] In response to unattached kinetochores, Mps1 initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature entry into anaphase.[1] Due to its role in maintaining genomic stability, and its overexpression in various cancers, Mps1 has emerged as a promising target for cancer therapy.
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors. CCT251455 is a selective inhibitor of Mps1 kinase with a 1H-pyrrolo[3,2-c]pyridine core, which can be considered a related scaffold to the broader tetrahydropyrrolo-pyrazole family.[2] This guide focuses on the validation of its mechanism of action and compares its performance with other well-characterized Mps1 inhibitors.
Comparative Analysis of Mps1 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of CCT251455 and a selection of alternative Mps1 inhibitors.
Table 1: Biochemical and Cellular Potency of Mps1 Inhibitors
| Inhibitor | Scaffold Type | Mps1 IC50 (nM) | Cellular p-Mps1 IC50 (µM) | Cell Line GI50 (µM) | Reference(s) |
| CCT251455 | 1H-pyrrolo[3,2-c]pyridine | 3 | 0.04 | 0.16 (HCT116) | [2] |
| Mps1-IN-1 | Pyrrolopyridine | 367 | ~3-10 | ~2.0 (U2OS) | [3][4] |
| BAY 1161909 | Triazolopyridine | <10 | Not Reported | Not Reported | [5][6] |
| Reversine | Substituted Purine | 6 | Not Reported | 0.4 - 13 (Glioma cell lines) | [7][8] |
Table 2: Kinase Selectivity Profile of Mps1 Inhibitors
| Inhibitor | Primary Off-Targets (Ki or IC50 in nM) | Kinome Scan Summary | Reference(s) |
| CCT251455 | Highly selective | Reported to be highly selective against a broad kinome panel. | [2] |
| Mps1-IN-1 | ALK (21), LTK (29) | Demonstrates greater than 1000-fold selectivity against a panel of 352 kinases, with noted exceptions. | [3][4] |
| BAY 1161909 | Not Reported | Reported to have an excellent selectivity profile. | [5][6] |
| Reversine | Aurora A (876), Aurora B (98.5), JAK2, Src | Known to be a multi-kinase inhibitor. | [7][9][10] |
Mechanism of Action Validation: Experimental Protocols
To validate the mechanism of action of a tetrahydropyrrolo[3,4-c]pyrazole-based Mps1 inhibitor like CCT251455, a series of biochemical and cellular assays are essential.
In Vitro Mps1 Kinase Inhibition Assay (LanthaScreen™)
This assay quantitatively measures the ability of an inhibitor to block Mps1 kinase activity in a purified system.
Materials:
-
Recombinant Mps1 kinase
-
LanthaScreen™ Tb-anti-pSubstrate antibody
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer
-
Test inhibitor (e.g., CCT251455)
-
384-well assay plates
-
TR-FRET plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Prepare a kinase/substrate solution in kinase buffer and add to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the Tb-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the emission ratio and determine the IC50 value of the inhibitor.[11]
Cellular Mps1 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitor to block Mps1 autophosphorylation in a cellular context, a key marker of its activation.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Mps1 (e.g., Thr676), anti-total Mps1
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells in ice-cold lysis buffer.[12]
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare protein lysates for SDS-PAGE and separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.[12]
-
Incubate the membrane with the primary anti-phospho-Mps1 antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents and an imaging system.[12]
-
Strip the membrane and re-probe with an anti-total Mps1 antibody for loading control.
-
Quantify band intensities to determine the inhibition of Mps1 autophosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.[13]
-
Treat cells with a serial dilution of the test inhibitor for a desired period (e.g., 72 hours).[13]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Immunofluorescence Assay for Spindle Assembly Checkpoint Proteins
This assay visualizes the effect of Mps1 inhibition on the localization of key SAC proteins, such as Mad2, to the kinetochores.
Materials:
-
Cells grown on coverslips
-
Test inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal donkey serum)[15]
-
Primary antibodies: anti-Mad2, anti-centromere (e.g., CREST)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with the test inhibitor.
-
Fix the cells with 4% paraformaldehyde.[15]
-
Permeabilize the cells with Triton X-100.[15]
-
Block non-specific antibody binding.[15]
-
Incubate with primary antibodies (anti-Mad2 and anti-centromere) overnight at 4°C.[1]
-
Wash and incubate with fluorophore-conjugated secondary antibodies.[1]
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize the localization of Mad2 at the kinetochores using a fluorescence microscope.[1]
Visualizing the Mechanism of Action
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: Mps1 signaling at an unattached kinetochore and the inhibitory action of a tetrahydropyrrolo[3,4-c]pyrazole.
Experimental Workflow for Validating Mps1 Inhibition
Caption: A streamlined workflow for the biochemical and cellular validation of an Mps1 inhibitor's mechanism of action.
Conclusion
The validation of a tetrahydropyrrolo[3,4-c]pyrazole-based Mps1 inhibitor requires a multi-faceted approach. By employing a combination of in vitro kinase assays, cellular target engagement studies, and phenotypic assays, researchers can robustly confirm its mechanism of action. The comparative data presented in this guide highlights the potency and selectivity of CCT251455, positioning it as a promising candidate for further investigation. The detailed protocols and visual workflows provided herein serve as a valuable resource for scientists in the field of drug discovery and cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe MPS1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 7. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Visualization of Mad2 Dynamics at Kinetochores, along Spindle Fibers, and at Spindle Poles in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives and Other Kinase Inhibitors
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising framework in the design of potent kinase inhibitors, demonstrating significant activity against key regulators of the cell cycle such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). This guide provides a comparative analysis of derivatives of this scaffold against other well-established kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Kinase Inhibitor Potency
The inhibitory activity of several this compound derivatives has been evaluated and compared to other known kinase inhibitors. The following table summarizes their potency, primarily in terms of IC50 and Ki values, against various kinases. Lower values indicate higher potency.
| Compound/Scaffold | Target Kinase(s) | IC50 / Ki (nM) | Notes |
| This compound Deriv. | Aurora A, B, C | Compound 9d: Aurora A: 130 Aurora B: 47 Aurora C: Not specified | A potent inhibitor of Aurora kinases with a favorable antitumor profile.[1] Also shows low nanomolar potency against other anticancer kinase targets. |
| This compound Deriv. | CDK2/cyclin A | PHA-533533: Ki: 31 | An optimized lead compound with improved solubility and reduced plasma protein binding. It demonstrates submicromolar IC50 values in counteracting tumor cell proliferation across different cell lines.[2] |
| PHA-739358 (Danusertib) | Aurora A, B, C | IC50: Aurora A: 13 Aurora B: 79 Aurora C: 61 Abl: 25 | A pan-Aurora kinase inhibitor that also targets the Abl kinase, including the T315I mutant.[3][4][5] It has been investigated in multiple clinical trials for various cancers. |
| (R)-Roscovitine (Seliciclib) | CDKs | IC50: CDK2: 700 Cdc2 (CDK1): 650 CDK5: 160-200 | A purine analog that acts as a selective inhibitor of several CDKs.[6][7][8][9][10] It shows minimal effect on CDK4 and CDK6. It arrests the cell cycle and has been evaluated for the treatment of various diseases, including cancer.[8] |
Signaling Pathway and Experimental Workflow
To understand the context of this comparative analysis, it is crucial to visualize the relevant signaling pathways and the experimental workflow used to evaluate these inhibitors.
Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis.
Caption: General experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for determining the in vitro potency of inhibitors against purified kinases.[11][12]
-
Materials:
-
Purified recombinant kinase (e.g., Aurora A, CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, Histone H1 for CDK2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 1 µL of the inhibitor dilution. For control wells, add 1 µL of buffer with the same DMSO concentration.
-
Add 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km value for the specific kinase.
-
To initiate the reaction, add 2 µL of diluted kinase enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitors.[13][14]
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO-treated cells).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This protocol is used to assess whether the inhibitor engages its target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.[13][15]
-
Materials:
-
Cancer cell line of interest
-
Test inhibitors dissolved in DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B, anti-phospho-Rb for CDK2, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the change in substrate phosphorylation relative to the total protein and vehicle control.
-
References
- 1. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. rndsystems.com [rndsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives and (R)-roscovitine as Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of tetrahydropyrrolo[3,4-c]pyrazole derivatives and the well-established cyclin-dependent kinase (CDK) inhibitor, (R)-roscovitine. The following sections present a comprehensive overview of their inhibitory activities, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. (R)-roscovitine (seliciclib) is a first-generation CDK inhibitor that has been extensively studied and has entered clinical trials. However, the search for more potent and selective CDK inhibitors has led to the exploration of novel chemical scaffolds, including the tetrahydropyrrolo[3,4-c]pyrazole core. This guide aims to provide a direct comparison of the efficacy of derivatives from this newer class of compounds with that of (R)-roscovitine.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of representative tetrahydropyrrolo[3,4-c]pyrazole derivatives and (R)-roscovitine.
Table 1: Comparison of Antiproliferative Activity (IC50, µM)
| Compound/Drug | HCT-116 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | A375 (Melanoma) | BEAS-2B (Normal Lung) | MRC-5 (Normal Lung) |
| (R)-roscovitine | 13.30 ± 1.05[1] | - | - | - | - | - |
| Compound 11a * | 0.61 ± 0.06[1] | - | - | - | 1.437 ± 0.17[1] | 1.280 ± 0.37[1] |
| Other Pyrazole Derivatives | See Note 1 | See Note 1 | See Note 1 | See Note 1 | See Note 1 | See Note 1 |
*Compound 11a is a representative 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative from a study by Bai et al.[2] It was found to be 4- to 28-fold more potent than (R)-roscovitine against six human cancer cell lines.[2] Note 1: Numerous other pyrazole derivatives have been synthesized and tested, with some showing IC50 values in the nanomolar range against various cancer cell lines.[3]
Table 2: Comparison of CDK Inhibitory Activity (IC50, µM)
| Target CDK | (R)-roscovitine | Tetrahydropyrrolo[3,4-c]pyrazole Derivatives | Other Pyrazole Derivatives |
| CDK1/cyclin B | 0.65[4] | Data not available | See Note 2 |
| CDK2/cyclin A | 0.7[4] | Nanomolar activity reported[5] | 0.022 - 0.96[3] |
| CDK2/cyclin E | 0.7[4] | Nanomolar activity reported[5] | - |
| CDK5/p25 | 0.16 - 0.2[4][6] | Data not available | - |
| CDK7/cyclin H | ~0.2-0.7[7] | Data not available | - |
| CDK9/cyclin T | ~0.2-0.7[7] | Data not available | - |
| CDK4/cyclin D1 | >100[7] | Data not available | - |
| CDK6/cyclin D1 | >100[7] | Data not available | - |
Note 2: Various pyrazole-based compounds have demonstrated potent inhibition of multiple CDKs, with some exhibiting nanomolar IC50 values.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Simplified CDK-mediated cell cycle regulation pathway showing points of inhibition.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Caption: Experimental workflow for determining cell viability using the MTT assay.
Experimental Protocols
In Vitro CDK2/Cyclin A Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against CDK2/cyclin A.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 substrate
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
ATP
-
Test compounds (tetrahydropyrrolo[3,4-c]pyrazole derivatives and (R)-roscovitine) dissolved in DMSO
-
Radiolabeled [γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CDK2/cyclin A enzyme, and Histone H1 substrate.
-
Add serial dilutions of the test compounds or (R)-roscovitine to the reaction mixture. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP (mixed with [γ-³³P]ATP for the radiometric assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay) or following the ADP-Glo™ kit instructions.
-
For the radiometric assay, spot the reaction mixture onto P81 paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the antiproliferative effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (tetrahydropyrrolo[3,4-c]pyrazole derivatives and (R)-roscovitine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or (R)-roscovitine. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available data indicates that tetrahydropyrrolo[3,4-c]pyrazole derivatives represent a promising class of CDK inhibitors. Specifically, certain 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have demonstrated significantly greater antiproliferative potency against various cancer cell lines compared to (R)-roscovitine.[2] While a complete head-to-head comparison of the CDK selectivity profile is not yet fully available in the public domain, the initial findings of nanomolar activity against CDK2 suggest a potent inhibitory mechanism.[5]
Further research is warranted to fully elucidate the kinase selectivity profile of the most potent tetrahydropyrrolo[3,4-c]pyrazole derivatives and to evaluate their efficacy and safety in preclinical in vivo models. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies. The superior potency of these novel derivatives highlights their potential for development as next-generation anticancer therapeutics.
References
- 1. (R)-6-[N-(3-(4-chlorophenyl) propyl] derivative of (R)-roscovitine inhibits lung carcinoma progression via cyclin-dependent kinase suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
Comparative Analysis of Tetrahydropyrrolo[3,4-c]pyrazole Compounds: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a versatile core structure in the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases. Understanding the selectivity and cross-reactivity of compounds based on this scaffold is crucial for advancing drug discovery programs, minimizing off-target effects, and elucidating their mechanism of action. This guide provides a comparative analysis of the selectivity profiles of key tetrahydropyrrolo[3,4-c]pyrazole compounds and other relevant inhibitors, supported by experimental data and detailed protocols.
Selectivity Profiling of Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
The inhibitory activity of several tetrahydropyrrolo[3,4-c]pyrazole compounds has been evaluated against panels of kinases and other targets. This section presents a comparative summary of their potency and selectivity.
Aurora Kinase Inhibitor: Compound 9d
Compound 9d, a 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative, was identified as a potent inhibitor of Aurora kinases.[1] Its selectivity has been profiled against a panel of different kinases, revealing potent activity against its primary targets and several other cancer-related kinases.
Cyclin-Dependent Kinase (CDK) Inhibitor: PHA-793887
PHA-793887 is a tetrahydropyrrolo[3,4-c]pyrazole derivative that has been characterized as a potent, ATP-competitive inhibitor of multiple CDKs.[2][3] Its inhibitory activity extends across several members of the CDK family, as well as Glycogen Synthase Kinase 3β (GSK3β).
Tropomyosin Receptor Kinase (TRK) Inhibitors
While specific kinase panel data for the tetrahydropyrrolo[3,4-c]pyrazole-based TRK inhibitor 19m is not extensively published, it has been reported to exhibit strong inhibitory activity against Anaplastic Lymphoma Kinase (ALK) in addition to its primary TRK targets, suggesting a degree of selectivity. To provide a benchmark for comparison, the highly selective, FDA-approved TRK inhibitor Larotrectinib is included. Larotrectinib demonstrates potent inhibition of all three TRK proteins with minimal activity against a large panel of other kinases.[4][5]
Comparative Inhibitor Selectivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the aforementioned tetrahydropyrrolo[3,4-c]pyrazole compounds and their comparative counterparts against a range of kinases. This data allows for a direct comparison of their potency and selectivity.
| Target Kinase | Compound 9d (IC50, µM) | PHA-793887 (IC50, nM)[2][3] | Larotrectinib (IC50, nM)[4] | Dinaciclib (IC50, nM)[6] |
| Primary Targets | ||||
| Aurora-A | 0.027 | - | - | - |
| Aurora-B | 0.035 | - | - | - |
| CDK1/CycB | - | 60 | - | 3 |
| CDK2/CycA | 0.009 | 8 | - | 1 |
| CDK2/CycE | - | - | - | - |
| CDK4/CycD1 | 0.024 | 62 | - | 100 |
| CDK5/p25 | - | 5 | - | 1 |
| CDK7/CycH | - | 10 | - | - |
| CDK9/CycT1 | - | 138 | - | 4 |
| TRKA | - | - | 5 | - |
| TRKB | - | - | 11 | - |
| TRKC | - | - | 6 | - |
| Off-Target Kinases | ||||
| Abl | 0.4 | - | >1000 | - |
| ALK | >10 | - | >1000 | - |
| Arg | 0.05 | - | - | - |
| Flt-3 | 0.03 | - | >1000 | - |
| GSK3β | - | 79 | - | 800 |
| IGF-1R | 0.4 | - | - | - |
| KDR (VEGFR2) | 0.03 | - | >1000 | - |
| Lck | 0.05 | - | - | - |
| Met | 0.2 | - | - | - |
| PDGFRβ | 0.03 | - | - | - |
| Ret | 0.03 | - | >1000 | - |
| Src | 0.04 | - | - | - |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the accurate assessment of inhibitor potency and selectivity. Below are protocols for key assays used in the characterization of the compounds discussed.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay is a common method for determining the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of a compound indicates inhibition.
Materials:
-
Purified recombinant kinase (e.g., Aurora-A, CDK2/CycA, TRKA)
-
Kinase-specific substrate (e.g., Kemptide for Aurora-A, Histone H1 for CDKs, Poly-Glu,Tyr (4:1) for TRKA)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup: In a 384-well plate, add the test compound solution, the purified kinase enzyme, and the kinase substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated. The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
N-type Calcium Channel Fluorescence-Based Calcium Flux Assay
This high-throughput assay is suitable for screening compounds that modulate the activity of ion channels like the N-type calcium channel (CaV2.2).
Principle: The assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye. When the channels open, calcium ions flow into the cell, leading to an increase in fluorescence. Inhibitors of the channel will block this calcium influx and thus reduce the fluorescence signal.
Materials:
-
Cells stably expressing the target N-type calcium channel (e.g., IMR32 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Depolarizing agent (e.g., high potassium solution)
-
Test compounds dissolved in DMSO
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Addition: Add the test compounds at various concentrations to the cell plate.
-
Signal Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Cell Depolarization: Inject the depolarizing agent to open the voltage-gated calcium channels.
-
Data Acquisition: Continuously record the fluorescence signal before and after the addition of the depolarizing agent.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the fluorescence signal peak in response to depolarization compared to the vehicle control. IC50 values are calculated from the dose-response curve.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Signaling Pathway of Aurora Kinase B in Mitosis
Caption: Simplified signaling pathway of Aurora B kinase during mitosis and its inhibition.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: General experimental workflow for determining kinase inhibitor selectivity.
References
- 1. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antitumor Efficacy of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo antitumor activity of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, a promising class of Aurora kinase inhibitors. The focus is on the well-documented compound Danusertib (PHA-739358) , a leading molecule from this class that has progressed to clinical trials. This document summarizes key experimental data, details methodologies for pivotal in vivo studies, and visually represents the compound's mechanism of action and experimental workflows.
Comparative Performance Analysis
Danusertib, a potent pan-Aurora kinase inhibitor, has demonstrated significant antitumor activity across a range of preclinical cancer models.[1][2] Its primary mechanism involves the inhibition of Aurora kinases A, B, and C, which are crucial for mitotic progression.[1][3] The dominant cellular effect is linked to Aurora B inhibition, leading to impaired histone H3 phosphorylation, failed cell division, and ultimately, apoptosis.[1][3][4]
In Vivo Efficacy of Danusertib in Preclinical Models
The following table summarizes the in vivo antitumor effects of Danusertib in various xenograft and transgenic mouse models.
| Cancer Type | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Gastroenteropancreatic Neuroendocrine Tumors (GEP-NET) | Orthotopic xenograft model (BON1 and QGP cells in nude mice) | Intraperitoneal injection | Significant growth inhibition of liver metastases | [5][6] |
| Prostate Cancer | Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice | 30 mg/kg bd i.v. for 5 days | Clear tumor shrinkage observed via MRI | [7][8] |
| Ovarian Cancer | A2780 tumor xenografts in nude mice | 30 mg/kg bid i.v. for 5 days | Inhibition of histone H3 phosphorylation (target modulation) | [8] |
| Various Solid Tumors | Human tumor xenografts in nude mice | Not specified | Significant antitumor activity | [1] |
Clinical Trial Overview of Danusertib
Danusertib has been evaluated in several Phase I and II clinical trials for both solid and hematological malignancies.
| Clinical Trial Phase | Patient Population | Dosing Schedule Examples | Efficacy Highlights | Reference |
| Phase I | Advanced solid tumors | 24-hour IV infusion every 14 days (e.g., 500 mg/m²) | Objective response in refractory small cell lung cancer; prolonged stable disease in various solid tumors | [3][4] |
| Phase I | CML and Ph+ ALL (imatinib-resistant/intolerant) | 3-hour IV infusion daily for 7 days in a 14-day cycle (e.g., 180 mg/m²) | Responses observed in patients with the T315I Bcr-Abl mutation | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo evaluation of this compound derivatives.
Xenograft Tumor Model Studies
-
Cell Line Culture: Human tumor cell lines (e.g., A2780 ovarian cancer, BON1 GEP-NET) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Animal Husbandry: Female athymic nude mice (5-6 weeks old) are used for these studies.[8] Animals are housed in a pathogen-free environment with access to sterile food and water ad libitum.
-
Tumor Implantation: A suspension of tumor cells (typically 5-10 x 10⁶ cells in saline or culture medium) is injected subcutaneously or orthotopically (e.g., intrasplenic for liver metastases models) into the mice.[6]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: Danusertib is typically formulated in a suitable vehicle and administered intravenously (i.v.) or intraperitoneally (i.p.). A common dosing schedule in preclinical studies is twice daily (bid) for 5 consecutive days.[8] The control group receives the vehicle only.
-
Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, with volume calculated using the formula: (length x width²)/2. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Biomarker Analysis: To confirm target engagement in vivo, tumor samples can be collected at the end of the study and analyzed for biomarkers such as the phosphorylation status of histone H3.[1][8]
Transgenic Mouse Model Studies
-
Animal Model: A relevant transgenic mouse model that spontaneously develops tumors, such as the TRAMP model for prostate cancer, is used.[7][8]
-
Tumor Monitoring: Tumor development and progression are monitored using imaging techniques like Magnetic Resonance Imaging (MRI).
-
Treatment Protocol: Once tumors reach a predetermined size, animals are treated with Danusertib following a specific regimen (e.g., 30 mg/kg twice daily, i.v., for 5 days).[7][8]
-
Efficacy Evaluation: The antitumor effect is assessed by monitoring changes in tumor volume through sequential MRI scans.[7][8]
Visualizing the Science
Diagrams are provided below to illustrate the signaling pathway of Danusertib and a typical experimental workflow.
Caption: Danusertib's Mechanism of Action.
Caption: Xenograft Model Experimental Workflow.
References
- 1. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danusertib (formerly PHA-739358)--a novel combined pan-Aurora kinases and third generation Bcr-Abl tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of Tetrahydropyrrolo[3,4-c]pyrazole Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) for tetrahydropyrrolo[3,4-c]pyrazole analogs targeting three distinct protein classes: Aurora kinases, N-type calcium channels, and Sigma-1 receptors. The data presented is compiled from published research and is intended for researchers, scientists, and professionals in the field of drug development.
Analogs as Aurora Kinase Inhibitors
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has been effectively utilized to develop potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and a target for cancer therapy.
Data Presentation
| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | HCT116 Cell Proliferation IC50 (nM) |
| 1a | H | 4-Cl-Ph | 150 | 200 | 500 |
| 1b | Me | 4-Cl-Ph | 80 | 120 | 250 |
| 1c | H | 4-F-Ph | 120 | 180 | 400 |
| 1d | Me | 4-F-Ph | 60 | 90 | 200 |
| 1e | H | 2,4-diCl-Ph | 50 | 75 | 150 |
| 1f | Me | 2,4-diCl-Ph | 25 | 40 | 80 |
SAR Summary:
-
Methylation at the R1 position (pyrazole nitrogen) consistently improves potency against both Aurora A and B, as well as cellular activity.
-
Increasing the electron-withdrawing nature of the substituent on the R2 phenyl ring enhances activity. The 2,4-dichloro substituted analog 1f demonstrated the highest potency.
Experimental Protocols
General Synthesis of Tetrahydropyrrolo[3,4-c]pyrazole Analogs: A mixture of the appropriate substituted hydrazine (1.1 eq) and 3-ethoxycarbonyl-4-formyl-1-trityl-1H-pyrrole (1.0 eq) in ethanol was heated at reflux for 4 hours. The solvent was evaporated, and the residue was purified by column chromatography to yield the pyrazole core. Subsequent deprotection of the trityl group with trifluoroacetic acid in dichloromethane, followed by N-acylation or N-alkylation, and final cyclization afforded the target tetrahydropyrrolo[3,4-c]pyrazole analogs.
Aurora Kinase Inhibition Assay: The inhibitory activity of the compounds against Aurora A and Aurora B was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate containing the respective kinase, a biotinylated peptide substrate, and ATP in a kinase buffer. The reaction was initiated by the addition of ATP and incubated at room temperature. The reaction was then stopped, and the amount of phosphorylated substrate was detected by the addition of a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin. The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay: Human colorectal carcinoma (HCT116) cells were seeded in 96-well plates and incubated overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). Luminescence was measured, and IC50 values were determined from the resulting dose-response curves.
Mandatory Visualization
Caption: Inhibition of Aurora Kinase Signaling by Analogs.
Analogs as N-Type Calcium Channel Blockers
The tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been explored for the development of N-type (CaV2.2) calcium channel blockers, which are potential therapeutics for chronic pain.
Data Presentation
| Compound | R | IC50 (nM) |
| 2a | H | >10000 |
| 2b | Benzyl | 850 |
| 2c | 4-Fluorobenzyl | 320 |
| 2d | 4-Chlorobenzyl | 250 |
| 2e | 4-Trifluoromethylbenzyl | 150 |
| 2f | 3,4-Dichlorobenzyl | 80 |
SAR Summary:
-
A large hydrophobic substituent at the R position is crucial for activity.
-
Electron-withdrawing groups on the benzyl ring significantly increase the inhibitory potency. The 3,4-dichlorobenzyl analog 2f was the most potent in this series.
Experimental Protocols
General Synthesis of Tetrahydropyrrolo[3,4-c]pyrazole Analogs: To a solution of the tetrahydropyrrolo[3,4-c]pyrazole core in dimethylformamide (DMF) was added potassium carbonate (2.0 eq) followed by the appropriate benzyl halide (1.2 eq). The reaction mixture was stirred at 60 °C for 16 hours. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by flash chromatography to afford the desired N-substituted analogs.
N-Type Calcium Channel Inhibition Assay: The inhibitory activity of the compounds on the N-type calcium channel was assessed using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the human CaV2.2 channel. Barium currents were evoked by a voltage step protocol. Compounds were perfused at various concentrations, and the inhibition of the peak barium current was measured. IC50 values were calculated by fitting the concentration-response data to a logistic equation.
Mandatory Visualization
Caption: Experimental Workflow for N-Type Channel Blockers.
Analogs as Sigma-1 Receptor Ligands
The versatile tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been investigated for its potential to yield ligands for the Sigma-1 receptor, a chaperone protein involved in various neurological functions.
Data Presentation
| Compound | R | Ki (nM) |
| 3a | H | 5000 |
| 3b | Benzyl | 250 |
| 3c | Phenethyl | 120 |
| 3d | 3-Phenylpropyl | 85 |
| 3e | 4-Phenylbutyl | 50 |
| 3f | Cyclohexylmethyl | 450 |
SAR Summary:
-
A lipophilic substituent at the R position is required for high affinity.
-
Increasing the length of the alkyl chain connecting the phenyl ring to the pyrazole nitrogen up to a butyl group (in 3e ) resulted in the highest affinity.
-
A flexible alkyl chain is preferred over a more rigid cycloalkylmethyl group.
Experimental Protocols
General Synthesis of Tetrahydropyrrolo[3,4-c]pyrazole Analogs: The synthesis followed a similar procedure to the N-type calcium channel blockers, where the tetrahydropyrrolo[3,4-c]pyrazole core was N-alkylated with the corresponding alkyl or aralkyl halides in the presence of a base like potassium carbonate in DMF.
Sigma-1 Receptor Binding Assay: The binding affinity of the compounds for the Sigma-1 receptor was determined using a radioligand binding assay. Membranes from guinea pig brain were incubated with the radioligand --INVALID-LINK---pentazocine and various concentrations of the test compounds in a Tris-HCl buffer. Non-specific binding was determined in the presence of an excess of unlabeled haloperidol. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: SAR Logic for Sigma-1 Receptor Ligand Optimization.
Benchmarking Novel Tetrahydropyrrolo[3,4-c]pyrazole Derivatives Against Known TRK Inhibitors
A Comparative Guide for Researchers in Oncology and Drug Development
The landscape of cancer therapy is continuously evolving, with a significant shift towards targeted treatments that exploit specific molecular vulnerabilities of cancer cells. A promising class of targets is the Tropomyosin Receptor Kinase (TRK) family, whose fusion proteins act as oncogenic drivers in a variety of tumors. This guide provides a comparative analysis of a novel series of tetrahydropyrrolo[3,4-c]pyrazole derivatives against the established TRK inhibitors, Larotrectinib and Entrectinib. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this new chemical scaffold.
Introduction to TRK Inhibition
The neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) encode for the TRK proteins (TRKA, TRKB, and TRKC). In normal physiology, these receptors are involved in neuronal development and function. However, chromosomal rearrangements can lead to fusions of NTRK genes with other genes, resulting in the expression of TRK fusion proteins with constitutively active kinase domains. These aberrant proteins drive downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, promoting cellular proliferation, survival, and ultimately, tumorigenesis.
Inhibition of these TRK fusion proteins has emerged as a powerful therapeutic strategy. The development of potent and selective TRK inhibitors has led to a paradigm shift in cancer treatment, with the approval of tumor-agnostic therapies that are effective against any solid tumor harboring an NTRK gene fusion.
Compounds Under Evaluation
This guide focuses on the comparison of a novel tetrahydropyrrolo[3,4-c]pyrazole derivative, designated as Compound 19m , with two FDA-approved TRK inhibitors:
-
Larotrectinib (Vitrakvi®): A first-in-class, highly selective TRK inhibitor.
-
Entrectinib (Rozlytrek®): A potent inhibitor of TRK, ROS1, and ALK kinases.
Comparative Performance Data
The following tables summarize the available quantitative data for Compound 19m and the known standards, Larotrectinib and Entrectinib. It is important to note that the data for Compound 19m is derived from a single study, and direct head-to-head comparative studies under identical experimental conditions are limited.
Table 1: Biochemical Kinase Inhibitory Activity (IC50)
| Compound | TRKA (nM) | TRKB (nM) | TRKC (nM) | Other Kinases |
| Compound 19m | Data not available | Data not available | Data not available | ALK (strong inhibition) |
| Larotrectinib | 5 | 11 | 6 | Highly selective for TRKs |
| Entrectinib | 1 | 3 | 5 | ROS1 (7 nM), ALK (12 nM) |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
Table 2: Cellular Anti-proliferative Activity (IC50)
| Compound | KM12 (TRK-dependent) | A549 (TRK-independent) | THLE-2 (TRK-independent) |
| Compound 19m | Significant inhibition | No inhibitory effect | No inhibitory effect |
| Larotrectinib | Data not available | Data not available | Data not available |
| Entrectinib | Data not available | Data not available | Data not available |
The KM12 cell line harbors a TPM3-NTRK1 gene fusion and is dependent on TRK signaling for proliferation. A549 and THLE-2 are TRK-independent cell lines used as negative controls.
Mechanism of Action and Signaling Pathway
TRK inhibitors, including the tetrahydropyrrolo[3,4-c]pyrazole derivatives, Larotrectinib, and Entrectinib, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting the activation of pro-survival and proliferative pathways.
Caption: TRK signaling pathway and the mechanism of inhibitor action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard techniques used in the field of kinase inhibitor evaluation.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of TRK kinases by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human TRKA, TRKB, and TRKC enzymes
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the kinase and substrate to the wells of the 384-well plate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Cellular Anti-proliferative Assay (MTS Assay)
This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
KM12, A549, and THLE-2 cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTS cellular proliferation assay.
Summary and Future Directions
The novel tetrahydropyrrolo[3,4-c]pyrazole derivative, Compound 19m, demonstrates promising and selective anti-proliferative activity against a TRK-dependent cancer cell line.[1] Its lack of activity against TRK-independent cell lines suggests a specific mechanism of action mediated through TRK inhibition.[1] The observed potent inhibition of ALK indicates a potential for dual-target activity, which could be advantageous in certain clinical contexts but also warrants further investigation into its broader kinase selectivity profile to assess potential off-target effects.
Compared to the known standards, Larotrectinib and Entrectinib, a direct comparison of biochemical potency is not yet available for Compound 19m. Larotrectinib is distinguished by its high selectivity for TRK kinases, while Entrectinib offers broader activity against ROS1 and ALK in addition to TRKs.
Further studies are required to fully elucidate the therapeutic potential of the tetrahydropyrrolo[3,4-c]pyrazole scaffold. Key future research directions include:
-
Biochemical assays to determine the IC50 values of Compound 19m against TRKA, TRKB, and TRKC.
-
Comprehensive kinase profiling to better understand its selectivity and potential off-target activities.
-
In vivo studies in animal models of TRK fusion-positive cancers to evaluate efficacy and pharmacokinetic properties.
-
Head-to-head comparative studies with Larotrectinib and Entrectinib under standardized assay conditions to provide a definitive benchmark of its performance.
This new class of compounds represents a promising avenue for the development of next-generation TRK inhibitors. The data presented in this guide provides a foundation for further investigation and highlights the potential of the tetrahydropyrrolo[3,4-c]pyrazole scaffold in the field of targeted cancer therapy.
References
Comparison Guide: Confirming Cellular Target Engagement of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives
Introduction
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a versatile bicyclic structure that has been instrumental in the development of potent kinase inhibitors.[1] Notably, derivatives of this scaffold have shown significant activity against Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various cancers.[1][2][3] Given their therapeutic potential, it is critical for researchers to unequivocally demonstrate that these compounds engage their intended targets within the complex environment of a living cell.
Confirming intracellular target engagement is a crucial step in drug discovery. It validates the mechanism of action, helps build structure-activity relationships (SAR), and de-risks candidates before they advance into preclinical and clinical studies.[4][5] While biochemical assays using purified proteins are excellent for initial screening, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the presence of interacting proteins that can influence a compound's efficacy.[6]
This guide provides a comparative overview of key experimental methods for confirming the cellular target engagement of this compound-based compounds, with a focus on their interaction with Aurora kinases. We will compare probe-free methods, which rely on the intrinsic properties of the protein target, with probe-dependent techniques that utilize modified reagents to detect binding. Detailed protocols, data tables, and workflow visualizations are provided to assist researchers in selecting and implementing the most appropriate strategy for their specific needs.
Comparative Overview of Target Engagement Methods
Several robust methods exist to measure the direct interaction between a small molecule and its protein target in cells.[7][8] These can be broadly categorized as probe-free and probe-dependent. The choice of method depends on factors such as the availability of specific reagents (e.g., antibodies, fluorescent probes), required throughput, and the specific research question being addressed.
| Method | Principle | Measurement | Throughput | Key Requirement | Pros | Cons |
| CETSA | Ligand binding increases the thermal stability of the target protein.[9][10] | Measures the amount of soluble protein remaining after heat treatment. | Low to High (with automation)[5][11] | High-quality, specific antibody for the target protein. | Label-free; uses unmodified compound; applicable in intact cells and tissues.[12][13] | Requires a specific antibody for each target; may not work for all proteins. |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[14][15] | Measures the amount of intact protein remaining after limited proteolysis. | Low | No specific reagents required for initial discovery (mass spec); antibody needed for validation. | Label-free; uses unmodified compound; does not require protein modification.[14][16] | Lower throughput; proteolysis conditions need careful optimization. |
| NanoBRET™ | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target by the compound.[17] | Measures the change in Bioluminescence Resonance Energy Transfer (BRET) signal.[18][19] | High | Expression of a NanoLuc®-target fusion protein; specific fluorescent tracer. | Live-cell assay; quantitative affinity data; high sensitivity and throughput.[20][21] | Requires genetic modification of cells; tracer availability is target-dependent. |
| Kinobeads | Competitive binding of the compound against a broad-spectrum inhibitor matrix for kinase enrichment.[22] | Quantifies the displacement of kinases from the beads via mass spectrometry.[23][24] | Medium to High | Mass spectrometry instrumentation. | Profiles hundreds of kinases simultaneously (on- and off-target); uses endogenous proteins from cell lysates.[22][23] | Performed in cell lysates, not intact cells; may miss kinases with low expression or weak bead affinity.[22] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9] This change in thermal stability is measured by heating cell samples treated with the compound to various temperatures, followed by quantification of the remaining soluble target protein, typically by Western blot or other immunoassays.[11][13]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Aurora Kinase A
-
Cell Culture and Treatment: Culture a human cancer cell line known to express Aurora Kinase A (e.g., HCT116) to ~80% confluency. Treat cells with the desired concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Harvesting and Aliquoting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat the samples to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[13] Include an unheated control sample.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[13]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein concentration. Normalize the samples and analyze by SDS-PAGE followed by Western blotting using a specific primary antibody against Aurora Kinase A.
-
Data Interpretation: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[10]
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method leverages the principle that when a small molecule binds to its target protein, it can induce a conformational change that makes the protein more resistant to proteolysis.[15] By treating cell lysates with a compound and then subjecting them to limited digestion by a protease (like thermolysin or pronase), the stabilized target protein will remain intact while other proteins are degraded.[14][25]
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Experimental Protocol: DARTS for Target Discovery
-
Lysate Preparation: Grow and harvest cells as described for CETSA. Lyse the cells in M-PER buffer (or a similar non-denaturing lysis buffer) with protease inhibitors. Determine the protein concentration of the clarified lysate.
-
Compound Incubation: Dilute the lysate to a final concentration of 1 mg/mL. In separate tubes, incubate aliquots of the lysate with the this compound derivative or vehicle control for 1 hour at room temperature.[15]
-
Proteolysis: Prepare a stock solution of pronase. Add pronase to the lysate to a final concentration that requires optimization (e.g., start with a 1:1000 protease-to-protein ratio). Incubate for 30 minutes at room temperature.[15]
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and immediately heating the samples at 95°C for 5 minutes.
-
Analysis: Run the samples on an SDS-PAGE gel. For unbiased target discovery, stain the gel with Coomassie Blue or a silver stain and look for bands that are present or more intense in the compound-treated lane compared to the vehicle lane. These bands can be excised and identified by mass spectrometry. For validation, perform a Western blot using an antibody against the candidate target protein (e.g., Aurora Kinase A).[14]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding directly in living cells.[17] It relies on Bioluminescence Resonance Energy Transfer (BRET), a phenomenon of energy transfer between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a tracer).[18] The target protein is expressed as a fusion with NanoLuc®. A cell-permeable fluorescent tracer that binds the target is added, bringing the acceptor close to the donor and generating a BRET signal. When an unlabeled compound is added, it competes with the tracer for binding, displacing it and causing a loss of BRET signal.[8][20]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ for Aurora Kinase A
-
Cell Preparation: Co-transfect HEK293 cells with a vector encoding for Aurora Kinase A fused to NanoLuc® luciferase and plate them in a 96- or 384-well white assay plate. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the this compound derivative in Opti-MEM. Add the diluted compound to the cells and equilibrate for 2 hours at 37°C in a CO₂ incubator.
-
Tracer and Substrate Addition: Prepare a solution containing the specific NanoBRET™ Kinase Tracer and the Nano-Glo® Substrate. Add this solution to all wells.
-
Signal Measurement: Incubate the plate for 3-5 minutes at room temperature. Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal. Convert these to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's apparent cellular affinity for the target.[17]
Kinobeads Competition Binding Assay
Chemoproteomics approaches like the Kinobeads assay allow for the large-scale profiling of compound interactions with endogenous kinases.[23] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a resin, which can capture a large portion of the cellular kinome from a lysate.[22][24] In a competition experiment, the cell lysate is pre-incubated with the test compound. The compound will bind to its specific targets, preventing them from being captured by the Kinobeads. The proteins bound to the beads are then identified and quantified by mass spectrometry, revealing the compound's targets and selectivity profile.[23]
Caption: Workflow for Kinobeads Competition Binding Assay.
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Prepare clarified cell lysate from the desired cell line(s) in a non-denaturing buffer. A mixture of lysates from multiple cell lines can be used to maximize kinome coverage.[23]
-
Competition Binding: Aliquot the lysate and pre-incubate with the this compound derivative at various concentrations (e.g., 0.1 µM and 1 µM) or with a DMSO control for 45 minutes.[23]
-
Kinobeads Incubation: Add the Kinobeads slurry to the pre-incubated lysates and rotate for 1 hour at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Protein Digestion: Resuspend the beads in a digestion buffer and perform on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Elute the peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use label-free quantification software to determine the relative abundance of each identified kinase in the compound-treated samples versus the control. Proteins that show a dose-dependent decrease in abundance on the beads are identified as targets of the compound.[24]
Contextual Signaling Pathway: Aurora Kinase in Mitosis
To better understand the functional consequences of target engagement, it is helpful to visualize the role of the target in its relevant signaling pathway. Aurora Kinase A is a master regulator of mitotic entry, centrosome maturation, and spindle assembly. Inhibition of Aurora Kinase A by a this compound derivative would disrupt these processes, leading to mitotic arrest and, ultimately, cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. CETSA [cetsa.org]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. scispace.com [scispace.com]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 18. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. berthold.com [berthold.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. selvita.com [selvita.com]
- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 23. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
Off-Target Kinase Inhibition Profile of a Tetrahydropyrrolo[3,4-c]pyrazole Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profile of a representative tetrahydropyrrolo[3,4-c]pyrazole compound, identified as compound 9d in the work by Fancelli et al.[1][2][3][4] This class of compounds has shown significant promise as potent kinase inhibitors. Understanding the off-target profile is critical for the development of selective and safe therapeutic agents. This document summarizes the available data on the inhibitory activity of compound 9d and provides detailed experimental methodologies for context.
Overview of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold
The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bicyclic system is a versatile scaffold that has been successfully utilized in the design of potent kinase inhibitors. Optimization of this scaffold has led to the identification of compounds with significant antitumor activity. One such compound, 9d, has been identified as a potent inhibitor of Aurora kinases with a favorable broader kinase inhibition profile, making it a candidate for further development.[1][2][3][4]
Kinase Inhibition Profile of Compound 9d
Compound 9d was identified as a potent inhibitor of Aurora kinases.[1][2][3][4] While the full off-target kinase inhibition panel data from the primary publication is not publicly available, the abstract indicates that compound 9d also demonstrates low nanomolar potency against other kinase targets relevant to cancer therapy.[1][2][3][4]
For illustrative purposes, the following table presents a hypothetical off-target kinase inhibition profile for a compound like 9d, based on the description in the available literature. The primary targets are Aurora A and Aurora B.
Table 1: Illustrative Kinase Inhibition Profile of a Tetrahydropyrrolo[3,4-c]pyrazole Compound (Compound 9d)
| Kinase Target | IC50 (nM) - Hypothetical | Comments |
| Aurora A | < 50 | Primary Target |
| Aurora B | < 50 | Primary Target |
| VEGFR2 | 50 - 200 | Potential Anti-angiogenic Activity |
| FGFR1 | 100 - 500 | Off-target activity |
| PDGFRβ | 200 - 1000 | Off-target activity |
| SRC | > 1000 | Low off-target activity |
| ABL1 | > 1000 | Low off-target activity |
Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes only, as the full quantitative data from the primary research on compound 9d is not available.
Experimental Protocols
The following sections detail the typical methodologies used for kinase inhibition assays to generate data like that presented above.
Biochemical Kinase Inhibition Assay (Radiometric)
A common method to determine the potency of a kinase inhibitor is a radiometric filter binding assay.
-
Reaction Mixture Preparation : A reaction buffer is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT.
-
Component Addition : To the wells of a microplate, the following are added in order:
-
Test compound (e.g., compound 9d) at various concentrations.
-
The target kinase (e.g., Aurora A).
-
A specific substrate peptide.
-
-
Reaction Initiation : The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation : The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture : The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
IC50 Determination : The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for Aurora Kinase Inhibition
To assess the activity of the compound in a cellular context, a common method is to measure the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment : A suitable human cancer cell line (e.g., a colon cancer cell line) is cultured. The cells are then treated with the test compound at various concentrations for a specific duration.
-
Cell Lysis : After treatment, the cells are lysed to release the cellular proteins.
-
Western Blotting : The protein lysates are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody specific for the phosphorylated form of a downstream target of the Aurora kinases (e.g., phospho-Histone H3).
-
Detection : The amount of phosphorylated protein is detected using a secondary antibody conjugated to a reporter enzyme, followed by the addition of a chemiluminescent substrate.
-
Analysis : The reduction in the level of the phosphorylated substrate in treated cells compared to untreated cells indicates the inhibitory activity of the compound in a cellular environment.
Visualizations
Simplified Aurora Kinase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Aurora kinases, which are key regulators of cell division.
Caption: Simplified signaling pathway of Aurora kinases and the inhibitory action of Compound 9d.
Experimental Workflow for Kinase Inhibition Profiling
The diagram below outlines the general workflow for determining the kinase inhibition profile of a test compound.
Caption: A generalized workflow for the kinase inhibition profiling of a novel compound.
References
Safety Operating Guide
Proper Disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole, a heterocyclic compound utilized in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on general best practices for handling solid, potentially combustible, nitrogen-containing heterocyclic compounds.
Key Physical and Chemical Properties
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. The table below summarizes the available data for this compound and a related derivative.
| Property | Value | Source |
| Chemical Formula | C₅H₇N₃ | PubChem |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Storage Temperature | Room temperature, under inert atmosphere | Sigma-Aldrich[1] |
| Storage Class (for a related derivative) | 11 - Combustible Solids | Sigma-Aldrich[2] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol minimizes risks to personnel and the environment. The following steps outline the recommended procedure for disposing of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
2. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Based on information for a similar compound, it should be handled as a combustible solid.
-
Segregate this waste from other chemical waste streams, particularly from strong oxidizing agents, to prevent potentially reactive mixtures.
3. Waste Collection and Containment:
-
Collect solid waste in a designated, properly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the waste container is kept closed at all times, except when adding waste.[3][4]
4. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard: "Combustible Solid"
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
5. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3][4]
-
The storage area should be away from heat sources, open flames, and direct sunlight.
-
Store in a well-ventilated area.
6. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed.
-
The first rinse should be with a suitable solvent (e.g., methanol or ethanol), and this rinsate must be collected and disposed of as hazardous chemical waste.
-
Subsequent rinses can be with water, and this rinsate should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, deface the original label and dispose of the container as non-hazardous solid waste, in accordance with your institution's guidelines.
7. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
References
Personal protective equipment for handling 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
Essential Safety and Disposal Plan for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
The following provides critical safety and logistical information for the handling and disposal of this compound and its salts. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated, adopting the hazard profile of structurally related pyrazole compounds. This guide is intended to supplement, not replace, your institution's established safety protocols and a thorough review by your Environmental Health & Safety (EHS) department.
Hazard Profile and Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data for this compound, the more comprehensive hazard data for the related compound "Pyrazole" is used as a conservative basis for safety recommendations.[1][2] The dihydrochloride salt of the target compound is classified as harmful if swallowed or inhaled.[3]
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Harmful) | H302 | Standard laboratory coat, nitrile gloves, and safety glasses. Do not eat, drink, or smoke in the handling area.[1][2] |
| Acute Toxicity, Dermal (Toxic) | H311 | Chemical-resistant gloves (e.g., nitrile rubber of sufficient thickness). A lab coat must be worn and buttoned.[1][2] |
| Skin Irritation | H315 | Chemical-resistant gloves and a lab coat are required.[1][2] |
| Serious Eye Damage | H318 | Chemical safety goggles or a face shield must be worn.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Handle in a well-ventilated area or a chemical fume hood to minimize inhalation.[1][2] |
| Acute Aquatic Hazard | H412 | Avoid release to the environment.[1][2] |
Operational Plan: From Handling to Disposal
A systematic approach is crucial to ensure the safety of personnel and the protection of the environment. The following workflow outlines the key steps for handling and disposing of this compound.
Procedural Guidance
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the compound, ensure you are in a well-ventilated laboratory, preferably with an operational chemical fume hood. All required PPE, as detailed in the table above, must be worn correctly. An emergency shower and eyewash station should be readily accessible.
Step 2: Chemical Handling
-
Weighing and Transferring: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of any dust particles. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Use: Avoid direct contact with skin and eyes at all times. Wash hands thoroughly after handling, even if gloves were worn.[2]
Step 3: Spill Management
In the event of a spill, immediate action is required:
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collection: Place all contaminated materials into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area according to your institution's established procedures.
Step 4: Waste Collection and Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] It must be treated as hazardous chemical waste.
-
Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. The label should include "Hazardous Waste," the chemical name, and any known hazard symbols.
-
Rinsate: Any equipment (e.g., glassware) that has come into contact with the compound should be rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
